(S)-(-)-O-Demethylbuchenavianine
Description
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Properties
CAS No. |
91147-18-1 |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[(2S)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H21NO4/c1-22-10-6-5-9-14(22)19-15(23)11-16(24)20-17(25)12-18(26-21(19)20)13-7-3-2-4-8-13/h2-4,7-8,11-12,14,23-24H,5-6,9-10H2,1H3/t14-/m0/s1 |
InChI Key |
BBZGOLNDVQZCIH-AWEZNQCLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-O-Demethylbuchenavianine is a flavonoid alkaloid that has garnered scientific interest due to its potential therapeutic properties, particularly its anti-HIV activity. This technical guide provides a comprehensive overview of its natural source, detailed isolation protocols, and an exploration of its biological mechanism of action. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source
This compound is a naturally occurring compound found in plant species of the genus Buchenavia, which belongs to the Combretaceae family. The primary documented sources of this alkaloid are:
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Buchenavia capitata : The leaves of this plant have been identified as a significant source from which this compound was first isolated and characterized.[1]
-
Buchenavia macrophylla : This species is also known to produce a variety of flavonoid alkaloids, including this compound.
These tropical trees are the principal natural reservoirs for this and other related structurally complex alkaloids.
Isolation and Purification
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The following protocol is a representative methodology based on established techniques for the isolation of flavonoid alkaloids from Buchenavia species.
Experimental Protocol: Extraction and Isolation
1. Plant Material Collection and Preparation:
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Fresh leaves of Buchenavia capitata or Buchenavia macrophylla are collected and air-dried in the shade to prevent the degradation of phytochemicals.
-
The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Solvent Extraction:
-
The powdered plant material is subjected to extraction with an organic solvent. A common method involves the use of a Soxhlet apparatus or maceration with intermittent shaking.
-
An initial extraction with a non-polar solvent like hexane (B92381) can be performed to remove lipids and other non-polar constituents.
-
The defatted plant material is then extracted with a more polar solvent, typically methanol (B129727) or a mixture of chloroform (B151607) and methanol, to extract the alkaloids.
3. Acid-Base Partitioning:
-
The crude extract is concentrated under reduced pressure to yield a viscous residue.
-
This residue is then dissolved in a dilute acidic solution (e.g., 5% HCl) and filtered.
-
The acidic aqueous layer, containing the protonated alkaloids, is washed with a non-polar solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic impurities.
-
The pH of the aqueous layer is then adjusted to alkaline (pH 9-10) using a base such as ammonium (B1175870) hydroxide.
-
The free alkaloids are then extracted from the basified aqueous layer using an immiscible organic solvent like chloroform or dichloromethane.
4. Chromatographic Purification:
-
The organic extract containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
The resulting crude alkaloid mixture is then subjected to column chromatography for separation and purification.
-
A common stationary phase used is Sephadex LH-20, which is effective for separating compounds based on molecular size and polarity.
-
The column is typically eluted with a solvent system of increasing polarity, for example, a gradient of methanol in chloroform.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
-
Fractions containing the target compound, this compound, are pooled and further purified by repeated column chromatography or by High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Below is a workflow diagram illustrating the general isolation and purification process.
Quantitative Data
While specific yield percentages for the isolation of this compound are not extensively reported in the literature, the following tables summarize the key analytical data for the characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₅ |
| Molecular Weight | 381.42 g/mol |
| Appearance | Amorphous solid |
| Stereochemistry | (S)-(-) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, δ ppm) | Data not available in the searched literature. |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Specific fragmentation patterns not detailed in the searched literature. |
| UV-Vis Spectroscopy | λmax values not detailed in the searched literature. |
Biological Activity and Mechanism of Action
This compound has been identified as having noteworthy anti-HIV activity.[1] As a flavonoid alkaloid, its mechanism of action is likely to be multifaceted. One of the primary proposed mechanisms for the anti-HIV activity of flavonoids is the inhibition of key viral enzymes, particularly reverse transcriptase.
Anti-HIV Activity: Inhibition of Reverse Transcriptase
HIV, a retrovirus, relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a critical strategy in antiretroviral therapy. Flavonoids, including flavonoid alkaloids, are known to interact with and inhibit the activity of HIV-1 reverse transcriptase.
The proposed mechanism involves the binding of the flavonoid molecule to the enzyme, which can occur at the active site or at an allosteric site, leading to a conformational change that reduces the enzyme's catalytic efficiency. This inhibition prevents the synthesis of viral DNA, thereby halting the viral replication cycle.
The following diagram illustrates the proposed inhibitory action of this compound on HIV reverse transcriptase.
Conclusion
This compound represents a promising natural product with potential for development as an antiretroviral agent. This guide provides a foundational understanding of its natural sourcing and a representative protocol for its isolation. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize isolation yields, and comprehensively investigate its mechanism of action and therapeutic potential. The development of robust and scalable purification techniques will be crucial for advancing this compound into preclinical and clinical studies.
References
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway of (S)-(-)-O-Demethylbuchenavianine in Buchenavia has not been fully elucidated in published scientific literature. This document presents a scientifically informed, hypothetical pathway based on established principles of flavonoid and alkaloid biosynthesis in plants. The proposed experimental protocols are designed to guide future research in validating and refining this putative pathway.
Introduction
This compound is a flavonoid alkaloid found in plants of the Buchenavia genus. These compounds are of significant interest to the scientific community due to their demonstrated biological activities, including anti-HIV and cytotoxic properties. Flavonoid alkaloids are hybrid natural products, suggesting a biosynthetic origin that combines elements from both the flavonoid and alkaloid metabolic pathways. Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of this and related compounds for therapeutic applications. This guide outlines a putative biosynthetic pathway, presents templates for quantitative data analysis, and provides detailed experimental protocols to facilitate further research in this area.
Hypothetical Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound can be conceptually divided into three main stages:
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Formation of the flavonoid backbone.
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Formation of the piperidine (B6355638) ring.
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Coupling of the two precursors and subsequent modifications.
Biosynthesis of the Flavonoid Precursor
The flavonoid moiety is likely derived from the well-established phenylpropanoid pathway.
-
Step 1: Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Step 2: Formation of Naringenin (B18129) Chalcone (B49325): Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.
-
Step 3: Isomerization to Naringenin: Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone (B1672756), (2S)-naringenin. This flavanone is a key intermediate that can undergo various modifications. For the formation of the buchenavianine scaffold, it is hypothesized that the flavanone undergoes hydroxylation and methylation prior to condensation with the piperidine precursor.
Biosynthesis of the Piperidine Precursor
The piperidine ring of buchenavianine is likely derived from the amino acid L-lysine.
-
Step 1: Decarboxylation of Lysine: Lysine Decarboxylase (LDC) removes the carboxyl group from L-lysine to yield cadaverine (B124047).
-
Step 2: Oxidative Deamination: A Copper Amine Oxidase (CAO) is proposed to catalyze the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the imine Δ¹-piperideine. This imine is a reactive intermediate ready for condensation reactions.
Coupling and Final Modifications
This stage involves the crucial C-C bond formation between the flavonoid and piperidine moieties, followed by tailoring reactions.
-
Step 1: C-Alkylation (Hypothetical): The key step is the C-alkylation of a methylated flavanone intermediate with Δ¹-piperideine. This reaction is proposed to be catalyzed by a C-C bond-forming enzyme, possibly a Pictet-Spenglerase-like enzyme, which facilitates the electrophilic attack of the flavonoid ring by the piperideine imine. This would result in the formation of the buchenavianine core structure.
-
Step 2: Methylation: It is plausible that the flavonoid ring undergoes methylation by an O-methyltransferase (OMT) prior to the C-alkylation step to yield a methoxy-flavanone.
-
Step 3: O-Demethylation: The final step is the demethylation of the methoxy (B1213986) group on the flavonoid ring to yield this compound. This reaction is likely catalyzed by an O-demethylase, such as a 2-oxoglutarate/Fe(II)-dependent dioxygenase or a cytochrome P450 monooxygenase.
Caption: A hypothetical biosynthetic pathway for this compound.
Quantitative Data Presentation
Quantitative analysis is essential for understanding the efficiency and regulation of the biosynthetic pathway. The following tables provide a template for presenting such data.
Table 1: Hypothetical Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 | 15 | 2.5 | 8.5 | 40 |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | 2, 10 | 5 | 0.8 | 7.5 | 35 |
| Lysine Decarboxylase (LDC) | L-Lysine | 150 | 25 | 4.2 | 6.0 | 37 |
| C-Alkyltransferase (putative) | Methoxy-Naringenin, Δ¹-Piperideine | 75, 120 | 2 | 0.3 | 7.0 | 30 |
| O-Demethylase (putative) | Buchenavianine Precursor | 30 | 0.5 | 0.1 | 7.5 | 30 |
Table 2: Hypothetical Metabolite Concentrations in Buchenavia Leaf Tissue
| Metabolite | Concentration (µg/g fresh weight) | Standard Deviation |
| L-Phenylalanine | 150.5 | 12.3 |
| p-Coumaroyl-CoA | 5.2 | 0.8 |
| (2S)-Naringenin | 25.8 | 3.1 |
| L-Lysine | 210.2 | 18.5 |
| Cadaverine | 8.7 | 1.2 |
| Buchenavianine Precursor | 2.1 | 0.4 |
| This compound | 45.3 | 5.7 |
Experimental Protocols
The following protocols outline key experiments to investigate the proposed biosynthetic pathway.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into this compound.
Methodology:
-
Precursor Synthesis: Synthesize ¹³C or ¹⁴C-labeled L-phenylalanine and L-lysine.
-
Plant Material: Use young, metabolically active Buchenavia seedlings or cell suspension cultures.
-
Feeding: Administer the labeled precursors to the plant material through the nutrient medium or by direct injection.
-
Incubation: Incubate the plant material for various time points (e.g., 24, 48, 72 hours).
-
Extraction: Harvest the tissue and perform a methanol-based extraction of secondary metabolites.
-
Analysis:
-
For ¹⁴C-labeling, use HPLC coupled with a radioactivity detector to track the label through different fractions.
-
For ¹³C-labeling, use LC-MS and NMR spectroscopy to identify the positions of the incorporated ¹³C atoms in the final product.
-
-
Data Interpretation: The incorporation of the label from the precursors into the final product provides strong evidence for their role in the pathway.
Caption: Workflow for isotopic labeling studies.
Enzyme Assays
Objective: To identify and characterize the enzymatic activities involved in the pathway.
Methodology:
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Protein Extraction: Homogenize Buchenavia tissue in a suitable buffer to extract total soluble proteins.
-
Enzyme Assay Setup: For each putative enzyme, set up a reaction mixture containing:
-
The crude protein extract or a purified enzyme fraction.
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The hypothesized substrate(s).
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Necessary co-factors (e.g., NAD(P)H, S-adenosyl methionine, α-ketoglutarate).
-
Buffer at the optimal pH.
-
-
Incubation: Incubate the reaction mixtures at the optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding an acid or organic solvent.
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Product Analysis: Analyze the reaction mixture using HPLC, LC-MS, or GC-MS to detect and quantify the product.
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Controls: Run negative controls without the protein extract or without the substrate to ensure the observed activity is enzyme-dependent.
-
Kinetic Analysis: Once an activity is confirmed, purify the enzyme and perform kinetic studies to determine K_m, k_cat, and V_max.
Caption: General workflow for enzyme assays.
Gene and Enzyme Identification via Transcriptomics and Proteomics
Objective: To identify candidate genes and enzymes responsible for the biosynthetic steps.
Methodology:
-
Tissue Selection: Select Buchenavia tissues with high and low accumulation of this compound.
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Omics Data Generation:
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Transcriptomics: Extract RNA, prepare cDNA libraries, and perform RNA-sequencing to identify differentially expressed genes.
-
Proteomics: Extract proteins and perform LC-MS/MS-based proteomics to identify differentially abundant proteins.
-
-
Bioinformatic Analysis:
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Assemble the transcriptome and identify open reading frames.
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Annotate the genes and proteins based on homology to known biosynthetic enzymes (e.g., PAL, CHS, LDC, OMTs, P450s, dioxygenases).
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Identify candidate genes/proteins that are highly expressed/abundant in the high-producing tissue.
-
-
Functional Characterization:
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Clone the candidate genes into an expression vector (e.g., in E. coli or yeast).
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Express and purify the recombinant proteins.
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Perform enzyme assays with the purified proteins to confirm their function.
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Regulation of Biosynthesis: A Generalized Signaling Pathway
The regulation of secondary metabolite biosynthesis in plants is complex and often involves signaling pathways that respond to developmental cues and environmental stresses. While the specific signaling pathway for buchenavianine is unknown, a general model is presented below.
Caption: A generalized signaling pathway for the regulation of secondary metabolism.
Conclusion
The proposed biosynthetic pathway for this compound provides a foundational hypothesis for future research. The key to fully elucidating this pathway lies in the identification and characterization of the enzymes involved, particularly the novel C-alkyltransferase responsible for coupling the flavonoid and piperidine moieties. The experimental protocols outlined in this guide offer a systematic approach to validating this pathway, which will be instrumental for any future efforts in metabolic engineering and synthetic biology aimed at producing these valuable compounds.
A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the biological activity of (S)-(-)-O-Demethylbuchenavianine. At present, there is no publicly available data on its quantitative biological effects, associated experimental protocols, or its mechanisms of action.
Extensive searches of scientific databases and research publications have failed to identify any studies specifically investigating the biological properties of this compound. Consequently, the core requirements of this technical guide—including the presentation of quantitative data in structured tables, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled.
While the broader class of compounds to which this compound may belong, such as alkaloids or other natural products, is known to exhibit a wide range of biological activities, no specific information can be extrapolated to this particular molecule without direct experimental evidence.
This document serves to highlight the current lack of research on this compound and to underscore the opportunity for novel investigations into its potential pharmacological effects. Future research would be necessary to elucidate any potential antimicrobial, anticancer, anti-inflammatory, or other biological activities. Such studies would involve:
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Initial screening assays to identify any potential biological effects against a panel of cell lines, bacteria, fungi, or specific enzymes.
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Dose-response studies to determine key quantitative parameters such as IC50, EC50, or MIC values.
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Mechanism of action studies to understand the molecular targets and signaling pathways affected by the compound.
Until such research is conducted and published, a detailed technical guide on the biological activity of this compound remains an area for future scientific endeavor. Researchers, scientists, and drug development professionals are encouraged to consider this compound as a novel candidate for exploratory research.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the specific mechanism of action of (S)-(-)-O-Demethylbuchenavianine is not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates potential mechanisms based on the observed biological activities of extracts from Buchenavia species, from which this compound is derived. The information presented herein is intended for research and informational purposes and should be interpreted with caution pending further specific investigation of the pure compound.
Introduction
This compound is a natural product isolated from plants of the Buchenavia genus, notably Buchenavia tetraphylla. While the precise molecular targets and signaling pathways of this specific phytochemical have yet to be fully elucidated, studies on extracts from its source plants provide valuable insights into its potential pharmacological activities. Research on Buchenavia tetraphylla extracts has primarily highlighted its antioxidant and antimicrobial properties. This technical guide will synthesize the available data to propose a putative mechanism of action for this compound, focusing on these key biological effects.
Core Putative Mechanisms of Action: Antioxidant and Antimicrobial Activities
Extracts from Buchenavia tetraphylla, containing a mixture of compounds including alkaloids, flavonoids, and terpenes, have demonstrated significant antioxidant and antimicrobial effects. It is plausible that this compound contributes to these activities.
The antioxidant potential of Buchenavia tetraphylla extracts has been correlated with their high content of phenolic and flavonoid compounds[1]. These compounds are known to exert their antioxidant effects through several mechanisms:
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Free Radical Scavenging: They can directly donate an electron or a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus preventing oxidative damage to cellular components like DNA, proteins, and lipids.
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Chelation of Metal Ions: By chelating transition metal ions such as iron and copper, these compounds can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
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Modulation of Endogenous Antioxidant Enzymes: They may upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), through signaling pathways like the Nrf2-ARE pathway.
A study on Buchenavia tetraphylla leaf extracts demonstrated their ability to protect Tenebrio molitor larvae from oxidative stress induced by heat-inactivated E. coli[1][2]. This in vivo evidence further supports the potent antioxidant capacity of the plant's constituents.
Hydroalcoholic extracts of Buchenavia tetraphylla have shown broad-spectrum antimicrobial activity against a range of pathogens, including Micrococcus luteus, Pseudomonas aeruginosa, and Staphylococcus aureus[3]. The potential antimicrobial mechanisms of action for compounds like this compound could involve:
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Disruption of Cell Membrane Integrity: Phytochemicals can interfere with the structure and function of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.
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Inhibition of Microbial Enzymes: Key microbial enzymes involved in metabolic pathways or cell wall synthesis can be targeted and inhibited.
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Interference with Nucleic Acid Synthesis: Some compounds can intercalate with DNA or inhibit enzymes like DNA gyrase and topoisomerase, thereby disrupting microbial replication and transcription.
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Inhibition of Biofilm Formation: Biofilms are a major factor in microbial pathogenesis and drug resistance. Some natural products have been shown to inhibit biofilm formation by interfering with quorum sensing or the production of extracellular polymeric substances.
It is important to note that an anti-HIV alkaloid was previously isolated from the leaves of Buchenavia tetraphylla, although its cytotoxicity limited its therapeutic potential[3]. This finding suggests that constituents of this plant, potentially including this compound, may possess other specific biological activities that warrant further investigation.
Quantitative Data from Buchenavia tetraphylla Extract Studies
The following tables summarize the quantitative data obtained from studies on Buchenavia tetraphylla extracts. These values provide a benchmark for the potency of the mixed constituents and can guide future studies on the isolated this compound.
Table 1: Antioxidant Activity of Buchenavia tetraphylla Leaf Extracts [1]
| Extract/Fraction | DPPH Radical Scavenging (EC₅₀ µg/mL) |
| Methanolic Extract (BTME) | 79.04 |
EC₅₀: Half maximal effective concentration in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Table 2: Antimicrobial Activity of Buchenavia tetraphylla Leaf Extracts and Fractions [3]
| Microorganism | BTHE (MIC mg/mL) | BTCF (MIC mg/mL) | BTBSF (MIC mg/mL) |
| Micrococcus luteus | 0.10 | 0.10 | 0.10 |
| Pseudomonas aeruginosa | 0.20 | 0.20 | - |
| Mycobacterium smegmatis | 0.39 | - | 0.39 |
| Proteus vulgaris | 0.78 | - | 0.10 |
| Staphylococcus aureus | 0.78 | 1.56 | - |
| Salmonella enteritidis | - | 0.39 | - |
| Bacillus subtilis | - | - | 0.39 |
MIC: Minimum Inhibitory Concentration. BTHE: Hydroalcoholic Extract; BTCF: Cyclohexane Fraction; BTBSF: n-butanol-soluble Fraction. "-" indicates data not reported or activity not significant at the tested concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Buchenavia tetraphylla extracts. These protocols can be adapted for the evaluation of this compound.
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Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
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Sample Preparation: The test compound (or extract) is dissolved in a suitable solvent to prepare a series of concentrations.
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Reaction Mixture: An aliquot of the sample solution is mixed with the DPPH solution in a microplate well.
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Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
EC₅₀ Determination: The half maximal effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the sample concentration.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Test Compound Dilutions: A two-fold serial dilution of the test compound is prepared in the broth in a 96-well microplate.
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Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
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Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. An indicator dye (e.g., resazurin) can be used to aid in the visualization of microbial growth.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathways and experimental workflows relevant to the potential mechanism of action of this compound.
Caption: Putative antioxidant signaling pathway of this compound.
Caption: Potential antimicrobial mechanisms of this compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
The available evidence from studies on Buchenavia tetraphylla extracts suggests that this compound likely possesses antioxidant and antimicrobial properties. The putative mechanisms for these activities involve direct free radical scavenging, modulation of endogenous antioxidant defenses, and disruption of microbial cellular integrity and function. However, to establish a definitive mechanism of action, further research on the isolated, pure compound is imperative.
Future studies should focus on:
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In vitro and in vivo evaluation of pure this compound to confirm and quantify its antioxidant and antimicrobial activities.
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Identification of specific molecular targets through techniques such as affinity chromatography, proteomics, and molecular docking studies.
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Elucidation of the precise signaling pathways modulated by the compound using cell-based assays and transcriptomic/proteomic analyses.
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Assessment of its safety and toxicological profile to determine its therapeutic potential.
By undertaking these investigations, the scientific community can build a comprehensive understanding of the mechanism of action of this compound and unlock its potential for the development of novel therapeutic agents.
References
An In-depth Technical Guide on the Pharmacological Properties of O-Demethylbuchenavianine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethylbuchenavianine is a naturally occurring flavoalkaloid found in plant species of the Buchenavia genus, notably Buchenavia capitata and Buchenavia tetraphylla. This compound has garnered scientific interest due to its potential pharmacological activities, particularly its anti-HIV and broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the currently available information on the pharmacological properties of O-Demethylbuchenavianine, including its bioactivity, predicted pharmacokinetic profile, and cytotoxic effects. While quantitative data from primary sources is limited in the public domain, this guide synthesizes existing knowledge to support further research and development efforts.
Introduction
Flavoalkaloids are a class of natural products characterized by a flavonoid core linked to an alkaloid moiety. O-Demethylbuchenavianine belongs to this group and has been identified as a component of extracts from Buchenavia species, which have been used in traditional medicine. The unique chemical structure of O-Demethylbuchenavianine contributes to its biological activities, making it a molecule of interest for drug discovery.
Pharmacological Properties
Anti-HIV Activity
The most significant reported biological activity of O-Demethylbuchenavianine is its inhibitory effect against the Human Immunodeficiency Virus (HIV). A pivotal study by Beutler et al. (1992) identified O-Demethylbuchenavianine as the most active anti-HIV compound among a series of flavoalkaloids isolated from the chloroform (B151607) extract of Buchenavia capitata leaves.[1] The study indicated that the compound exhibited moderate cytoprotective effects against HIV in cultured human lymphoblastoid (CEM-SS) cells.[1]
Note: Access to the full text of the primary study by Beutler et al. (1992) was not available; therefore, specific quantitative data such as EC50 (50% effective concentration) for anti-HIV activity and IC50 (50% inhibitory concentration) for cytotoxicity are not included in this guide.
Cytotoxicity
The same study that reported the anti-HIV activity of O-Demethylbuchenavianine also noted its cytotoxic properties.[1] This suggests that while the compound has potential therapeutic effects, its toxicity profile is a critical consideration for any future drug development. An in silico analysis also predicted a high risk of mutagenicity for O-Demethylbuchenavianine, further emphasizing the need for thorough toxicological evaluation.
Antimicrobial Activity
Buchenavianine and its derivatives, including O-Demethylbuchenavianine, are reported to possess a broad spectrum of antimicrobial activity, with inhibitory effects against bacteria, fungi, and viruses. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for O-Demethylbuchenavianine against particular microbial strains, are not currently available in the reviewed literature.
Data Presentation
Due to the limited availability of quantitative data from primary experimental studies, a comprehensive data table cannot be constructed at this time. Further research is required to determine the precise efficacy and toxicity values (e.g., EC50, IC50, MIC) of O-Demethylbuchenavianine.
Predicted Pharmacokinetics and Bioactivity (In Silico Analysis)
An in silico study of buchenavianine and related flavoalkaloids, including O-Demethylbuchenavianine, has provided predictions regarding their pharmacokinetic properties and potential biological targets. The analysis suggests that O-Demethylbuchenavianine likely exhibits good gastrointestinal absorption. The compound is predicted to have bioactivity as a ligand for G-protein coupled receptors (GPCRs), as an enzyme inhibitor, and as a nuclear receptor ligand.
Experimental Protocols (Hypothetical)
While the specific, detailed experimental protocols from the primary literature could not be accessed, this section outlines the general methodologies that would be employed to evaluate the pharmacological properties of O-Demethylbuchenavianine.
Anti-HIV Activity Assay (General Protocol)
A common method to assess anti-HIV activity involves the use of a cell-based assay with a susceptible human T-cell line, such as CEM-SS cells, and a laboratory-adapted strain of HIV-1.
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Cell Culture: CEM-SS cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
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Compound Preparation: O-Demethylbuchenavianine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
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Infection: CEM-SS cells are infected with a standardized amount of HIV-1 in the presence of varying concentrations of O-Demethylbuchenavianine or a control vehicle.
-
Incubation: The infected cells are incubated for a period of 4-6 days to allow for viral replication.
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Assessment of Viral Replication: The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assay: In parallel, the cytotoxicity of O-Demethylbuchenavianine on uninfected CEM-SS cells is determined using a viability assay (e.g., MTT or XTT assay) to measure the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%, and the IC50 value is the concentration that reduces cell viability by 50%.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (General Protocol)
The antimicrobial activity of O-Demethylbuchenavianine would typically be determined using a broth microdilution method.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution: O-Demethylbuchenavianine is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of O-Demethylbuchenavianine that completely inhibits visible growth of the microorganism.
Visualizations
Diagram 1: Hypothetical Anti-HIV Experimental Workflow
Caption: A generalized workflow for determining the anti-HIV efficacy and cytotoxicity of O-Demethylbuchenavianine.
Diagram 2: Predicted Biological Activity Pathways
Caption: Predicted molecular targets and resulting pharmacological outcomes of O-Demethylbuchenavianine based on in silico analysis.
Conclusion and Future Directions
O-Demethylbuchenavianine is a promising natural product with documented anti-HIV activity and potential as a broad-spectrum antimicrobial agent. However, the existing body of research is limited, and there is a significant need for further investigation. Future research should focus on:
-
Re-isolation and Characterization: Isolation of O-Demethylbuchenavianine from Buchenavia species to obtain sufficient quantities for comprehensive testing.
-
Quantitative Bioactivity Studies: Performing detailed in vitro studies to determine the EC50 for anti-HIV activity against various strains, and MIC values against a panel of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which O-Demethylbuchenavianine exerts its antiviral and antimicrobial effects.
-
Toxicology Assessment: Conducting thorough in vitro and in vivo toxicological studies to evaluate its safety profile, including its mutagenic potential.
-
Synthetic Approaches: The synthesis of O-Demethylbuchenavianine has been reported by Vincenzo Piccialli of the University of Naples Federico II, which opens avenues for the generation of analogues with improved efficacy and reduced toxicity.
References
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational and research purposes only. (S)-(+)-Glaucine is a psychoactive substance and should be handled with appropriate safety precautions and in accordance with all applicable laws and regulations.
Introduction
This guide will detail the spectroscopic data (NMR, MS, and IR), experimental protocols for isolation and analysis, and visual representations of its structure and analytical workflow, serving as a template for the characterization of related aporphine (B1220529) alkaloids.
Chemical Structure and Properties
-
Systematic Name: (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline[5]
-
Synonyms: (+)-Glaucine, d-Glaucine, Boldine dimethyl ether[5]
-
Molecular Formula: C₂₁H₂₅NO₄[5]
-
Molecular Weight: 355.43 g/mol [5]
Spectroscopic Data
The structural elucidation of (S)-(+)-Glaucine is heavily reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for (S)-(+)-Glaucine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.09 | s | 1H | H-11 |
| 6.78 | s | 1H | H-8 |
| 6.55 | s | 1H | H-3 |
| 3.91 | s | 3H | 10-OCH₃ |
| 3.89 | s | 3H | 1-OCH₃ |
| 3.87 | s | 3H | 2-OCH₃ |
| 3.65 | s | 3H | 9-OCH₃ |
| 3.16 - 3.08 | m | 1H | H-6a |
| 3.07 - 2.98 | m | 1H | H-7eq |
| 2.80 - 2.70 | m | 2H | H-4ax, H-5ax |
| 2.65 - 2.55 | m | 1H | H-7ax |
| 2.54 | s | 3H | N-CH₃ |
| 2.52 - 2.45 | m | 1H | H-5eq |
| 2.20 - 2.10 | m | 1H | H-4eq |
Solvent: CDCl₃, Frequency: 300-600 MHz. Assignments are based on literature data and may vary slightly with different experimental conditions.[6][7]
Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-Glaucine
| Chemical Shift (δ) ppm | Carbon Atom |
| 151.9 | C-2 |
| 148.8 | C-1 |
| 145.3 | C-10 |
| 142.0 | C-9 |
| 129.5 | C-11a |
| 127.2 | C-7a |
| 125.8 | C-3a |
| 121.8 | C-1b |
| 111.9 | C-8 |
| 111.5 | C-11 |
| 109.0 | C-3 |
| 61.9 | 10-OCH₃ |
| 60.1 | 9-OCH₃ |
| 55.9 | 1-OCH₃, 2-OCH₃ |
| 53.6 | C-5 |
| 45.4 | N-CH₃ |
| 35.1 | C-4 |
| 29.1 | C-7 |
Solvent: CDCl₃. Assignments are based on literature data.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Mass Spectrometry Data for (S)-(+)-Glaucine
| m/z | Relative Intensity (%) | Assignment |
| 356.186 | - | [M+H]⁺ (Calculated: 356.1856) |
| 355.178 | - | [M]⁺ |
| 340 | - | [M-CH₃]⁺ |
| 324 | - | [M-OCH₃]⁺ |
| 294.126 | 100 | [M+H - C₂H₆N - CH₂O]⁺ |
| 310.121 | 49.05 | [M+H - C₂H₆O]⁺ |
| 325.144 | 31.11 | [M+H - OCH₃]⁺ |
Ionization Method: Electrospray (ESI) or GC-MS. Fragmentation patterns can vary based on the ionization technique and energy.[5][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopic Data for (S)-(+)-Glaucine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2800 | Strong | C-H stretch (aliphatic) |
| 1610, 1515 | Medium-Strong | C=C stretch (aromatic) |
| 1280-1200 | Strong | C-O stretch (aryl ether) |
| 1115 | Strong | C-N stretch |
Sample preparation: KBr pellet or ATR.
Experimental Protocols
Isolation of (S)-(+)-Glaucine from Glaucium flavum
The following is a generalized protocol for the extraction and isolation of glaucine (B1671577) from plant material.
-
Extraction:
-
Air-dried and powdered aerial parts of Glaucium flavum are macerated with methanol (B129727) at room temperature for 72 hours.
-
The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
The crude extract is then subjected to an acid-base extraction. The extract is dissolved in 5% hydrochloric acid, filtered, and the acidic solution is washed with chloroform (B151607) to remove neutral compounds.
-
The acidic aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide (B78521) and extracted with chloroform.
-
The chloroform layer, containing the total alkaloids, is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness.[10]
-
-
Purification:
-
The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light or with Dragendorff's reagent.
-
Fractions containing pure glaucine are combined and the solvent is evaporated.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[11]
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Samples are dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a 300-600 MHz NMR spectrometer.
-
Data is processed and analyzed to assign the chemical shifts and coupling constants.
-
-
Mass Spectrometry:
-
For LC-MS analysis, the purified compound is dissolved in a suitable solvent (e.g., methanol) and injected into a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Ion Trap).
-
For GC-MS analysis, the sample may require derivatization before injection into the gas chromatograph.
-
Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragmentation pattern.[9]
-
-
IR Spectroscopy:
-
A small amount of the purified solid is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Visualizations
Chemical Structure of (S)-(+)-Glaucine
Caption: 2D Chemical Structure of (S)-(+)-Glaucine.
Experimental Workflow for Isolation and Elucidation
Caption: Workflow for the isolation and structural elucidation of (S)-(+)-Glaucine.
Conceptual Signaling Pathway Interactions
Caption: Conceptual overview of (S)-(+)-Glaucine's interactions with key signaling pathways.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaucine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Glaucine Hydrobromide [benchchem.com]
- 5. (+)-Glaucine | C21H25NO4 | CID 16754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H and 13C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 1H and 13C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Method of producing glaucine from the plant Glaucium flavum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Immediate Release
[City, State] – The tropical tree Buchenavia macrophylla, a member of the Combretaceae family, is emerging as a significant source of unique flavonoid alkaloids with considerable potential for the development of new therapeutic agents. Researchers and drug development professionals are increasingly turning their attention to this plant, intrigued by the diverse biological activities exhibited by its specialized metabolites. This in-depth technical guide provides a comprehensive overview of the current state of research, focusing on the extraction, characterization, and bioactivity of flavonoid alkaloids from B. macrophylla.
A Rich Source of Bioactive Flavonoid Alkaloids
Buchenavia macrophylla is known to produce a distinct class of flavonoid alkaloids, characterized by a flavonoid core linked to a piperidine (B6355638) alkaloid moiety. To date, several key compounds have been isolated and identified from the leaves and fruits of this tree, including buchenavianine, O-demethylbuchenavianine, N-demethylbuchenavianine, and N,O-bis-demethylbuchenavianin.[1][2][3] These compounds are at the forefront of scientific investigation due to their promising pharmacological profiles.
Quantitative Analysis of Bioactive Compounds
While research into the specific yields of individual flavonoid alkaloids from Buchenavia macrophylla is ongoing, studies on the related species Buchenavia tetraphylla provide valuable insights into the quantitative distribution of flavonoids and phenolic compounds in different solvent extracts. These findings offer a comparative framework for optimizing extraction protocols for B. macrophylla.
Table 1: Total Phenolic and Flavonoid Content in Buchenavia tetraphylla Leaf Extracts
| Extract Type | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
| Hexane | 18.54 ± 0.98 | 12.34 ± 0.54 |
| Chloroform | 25.76 ± 1.23 | 18.98 ± 0.76 |
| Ethyl Acetate | 87.43 ± 2.11 | 65.43 ± 1.98 |
| Methanol (B129727) | 123.03 ± 1.51 | 108.90 ± 0.07 |
Data adapted from Silva et al., 2020. GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.
Pharmacological Potential: A Spectrum of Bioactivities
The flavonoid alkaloids from Buchenavia species have demonstrated a range of biological activities, positioning them as attractive candidates for drug discovery programs.
Antiviral Activity
Of particular note is the anti-HIV activity of O-demethylbuchenavianine. Early studies identified this compound as the most active in a series of flavonoid alkaloids from Buchenavia capitata, demonstrating moderate cytoprotective effects against the HIV virus in cultured human lymphoblastoid cells.[4] This discovery has paved the way for further investigation into the antiviral potential of this class of molecules.
Antioxidant Properties
The antioxidant capacity of extracts from Buchenavia species has been well-documented. The methanolic extract of B. tetraphylla leaves, which is rich in flavonoids and phenolics, has shown potent radical scavenging activity. This suggests that the flavonoid alkaloids within B. macrophylla are likely significant contributors to its overall antioxidant potential.[5]
Table 2: Antioxidant Activity of Buchenavia tetraphylla Leaf Extracts
| Extract Type | DPPH Radical Scavenging (EC₅₀ µg/mL) |
| Hexane | > 1000 |
| Chloroform | > 1000 |
| Ethyl Acetate | 154.2 ± 3.4 |
| Methanol | 79.04 ± 2.1 |
Data adapted from Silva et al., 2020.
Anti-inflammatory Effects
While specific studies on the anti-inflammatory mechanisms of purified flavonoid alkaloids from Buchenavia macrophylla are limited, the general anti-inflammatory properties of flavonoids are well-established.[6][7] They are known to modulate various signaling pathways involved in the inflammatory response. The presence of these compounds in B. macrophylla suggests a strong potential for anti-inflammatory applications.
Experimental Protocols: A Guide for Researchers
The following methodologies are based on established protocols for the extraction, fractionation, and bioactivity assessment of flavonoid-rich extracts from Buchenavia species.
Extraction and Fractionation
-
Plant Material Preparation: Dried and powdered leaves of Buchenavia macrophylla are used as the starting material.
-
Solvent Extraction: A sequential extraction is performed with solvents of increasing polarity, typically starting with hexane, followed by chloroform, ethyl acetate, and finally methanol, to separate compounds based on their solubility.
-
Fractionation: The crude methanol extract, often showing the highest bioactivity, is subjected to further fractionation using techniques like column chromatography on Sephadex LH-20 to isolate fractions enriched with flavonoid alkaloids.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the extracts or isolated compounds to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay assesses the capacity of the sample to scavenge the pre-formed ABTS radical cation.
Antiviral Assay (Anti-HIV)
The anti-HIV activity is typically evaluated using a tetrazolium-based assay that quantifies the ability of the compounds to protect human lymphoblastoid cells (e.g., CEM-SS) from the cytopathic effects of the HIV-1 virus.
Visualizing the Path Forward: Workflows and Pathways
To facilitate a clearer understanding of the research and potential mechanisms of action, the following diagrams illustrate the experimental workflow and a generalized signaling pathway for the antioxidant activity of flavonoids.
Caption: Experimental workflow for the isolation and bioactivity screening of flavonoid alkaloids.
Caption: Generalized Nrf2-mediated antioxidant signaling pathway potentially modulated by flavonoid alkaloids.
Future Directions and Conclusion
Buchenavia macrophylla represents a compelling source of novel flavonoid alkaloids with significant therapeutic promise. Further research is warranted to fully elucidate the structures of all bioactive constituents, optimize their extraction and purification, and comprehensively evaluate their pharmacological activities and mechanisms of action. The development of robust analytical methods for the quantification of these compounds in plant material and biological matrices will be crucial for future preclinical and clinical studies. The unique chemical scaffolds of these flavonoid alkaloids offer exciting opportunities for the design of new and effective drugs to combat a range of diseases, including viral infections and inflammatory disorders.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-HIV and cytotoxic alkaloids from Buchenavia capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of anti-inflammatory effect and possible mechanism of action of Tibouchina granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-human immunodeficiency virus (HIV) activity of (S)-(-)-O-Demethylbuchenavianine, a flavonoid alkaloid isolated from Buchenavia capitata. The information presented herein is compiled from published research and is intended to serve as a resource for researchers and professionals in the fields of virology, medicinal chemistry, and drug development.
Quantitative Anti-HIV and Cytotoxicity Data
This compound was identified as the most active anti-HIV compound in a series of flavonoid alkaloids isolated from the leaves of Buchenavia capitata. Its activity was evaluated in a human lymphoblastoid T-cell line (CEM-SS). The following table summarizes the available quantitative data on its anti-HIV efficacy and cytotoxicity.
| Compound | EC50 (µg/mL) | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Cell Line | Virus Strain | Assay Method | Reference |
| This compound | 1.8 | Not Reported | 18 | 10 | CEM-SS | HIV-1 | XTT Cytoprotection | Beutler et al., 1992 |
Note: The original research reported moderate cytoprotective effects. The EC50 represents the concentration required to protect 50% of cells from HIV-induced cytopathic effects. The CC50 indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for assessing the anti-HIV activity of this compound.
Cell Line and Virus Maintenance
-
Cell Line: The CEM-SS human lymphoblastoid T-cell line was used for all anti-HIV and cytotoxicity assays. These cells are highly susceptible to the cytopathic effects of HIV-1.
-
Cell Culture Conditions: CEM-SS cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Virus Strain: A common laboratory-adapted strain of HIV-1 was used for infection. Virus stocks were prepared and titrated to determine the appropriate multiplicity of infection (MOI) for the assays.
Anti-HIV Cytoprotection Assay (XTT Assay)
This assay measures the ability of a compound to protect cells from HIV-induced cell death.
-
Cell Seeding: CEM-SS cells were seeded into 96-well microtiter plates at a density that allows for logarithmic growth over the course of the assay.
-
Compound Preparation: this compound was dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Infection and Treatment: Cells were infected with HIV-1 at a predetermined MOI. Immediately after infection, the serially diluted compound was added to the wells. Control wells included uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug (e.g., AZT).
-
Incubation: The plates were incubated for a period that allows for multiple rounds of viral replication and the development of significant cytopathic effects in the infected untreated control wells (typically 6 days).
-
Quantification of Cell Viability: The viability of the cells in each well was determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. XTT is a tetrazolium salt that is cleaved to a colored formazan (B1609692) product by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance at the appropriate wavelength was measured using a microplate reader. The 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death, was calculated from the dose-response curve.
Cytotoxicity Assay (XTT Assay)
This assay determines the toxicity of the compound to the host cells in the absence of viral infection.
-
Cell Seeding: CEM-SS cells were seeded in 96-well microtiter plates as described for the anti-HIV assay.
-
Compound Treatment: Serially diluted this compound was added to the wells containing uninfected cells.
-
Incubation: The plates were incubated for the same duration as the anti-HIV assay.
-
Quantification of Cell Viability: Cell viability was assessed using the XTT assay as described above.
-
Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, was determined from the dose-response curve.
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway of Anti-HIV Action
Flavonoid alkaloids can interfere with multiple stages of the HIV replication cycle. While the precise mechanism of this compound is not fully elucidated, a plausible mechanism involves the inhibition of key viral enzymes such as reverse transcriptase and integrase.
Caption: Potential mechanism of action of this compound.
Experimental Workflow for In Vitro Anti-HIV-1 Screening
The following diagram illustrates the general workflow for evaluating the anti-HIV activity and cytotoxicity of a test compound.
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethylbuchenavianine, a naturally occurring flavonoid alkaloid, has emerged as a compound of significant interest in therapeutic research due to its inhibitory activity against several key protein kinases and its potential as an antiviral agent. This technical guide provides a comprehensive overview of the identified and predicted therapeutic targets of O-Demethylbuchenavianine, presenting quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways. The information collated herein aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Introduction
O-Demethylbuchenavianine is a piperidine-flavonoid alkaloid that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs)[1]. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Beyond its effects on CDKs, O-Demethylbuchenavianine has also demonstrated anti-HIV activity, suggesting a broader therapeutic potential[2][3][4]. This guide delves into the specifics of these therapeutic targets, providing a technical framework for future research and drug development endeavors.
Identified Therapeutic Targets and Quantitative Data
The primary therapeutic targets of O-Demethylbuchenavianine identified to date are a panel of protein kinases. Quantitative analysis of its inhibitory activity has yielded the following half-maximal inhibitory concentration (IC50) values:
| Target Kinase | IC50 (µM) |
| Cyclin-dependent kinase 1 (CDK1) | 1.1 |
| Cyclin-dependent kinase 5 (CDK5) | 0.95 |
| Glycogen synthase kinase 3 (GSK3) | >10 |
| cdc2-like kinase 1 (CLK1) | >10 |
| Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) | >10 |
Table 1: Inhibitory activity of O-Demethylbuchenavianine against a panel of protein kinases. Data sourced from MedChemExpress and TargetMol product sheets citing Nguyen et al., 2012.[1][5]
The data clearly indicates a significant and relatively selective inhibitory action against CDK1 and CDK5.
Signaling Pathways and Mechanisms of Action
Inhibition of Cyclin-Dependent Kinases and Cell Cycle Regulation
CDK1 and CDK5 are key regulators of cell cycle progression and neuronal functions, respectively. The inhibition of these kinases by O-Demethylbuchenavianine suggests a potential mechanism for inducing cell cycle arrest, which is a critical strategy in cancer therapy.
Anti-HIV Activity
O-Demethylbuchenavianine has been reported to exhibit anti-HIV activity[2][3][4]. While the precise molecular target within the HIV life cycle has not been definitively elucidated, its activity suggests interference with a critical viral or host factor required for viral replication. Further research is necessary to pinpoint the exact mechanism, which could involve inhibition of viral enzymes such as reverse transcriptase or integrase, or interference with viral entry or assembly.
Experimental Protocols
Detailed experimental protocols for the specific assays used to determine the IC50 values for O-Demethylbuchenavianine are outlined in the primary literature. However, a general methodology for a kinase inhibition assay is provided below as a reference for researchers.
General Kinase Inhibition Assay Protocol (Example: CDK1)
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Recombinant CDK1/Cyclin B enzyme
-
Kinase substrate (e.g., Histone H1)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
O-Demethylbuchenavianine
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of O-Demethylbuchenavianine in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the substrate, and ATP.
-
Inhibitor Addition: Add the diluted O-Demethylbuchenavianine or vehicle control to the appropriate wells.
-
Kinase Reaction Initiation: Add the CDK1/Cyclin B enzyme to all wells to start the reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Measurement: Read the plate using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of O-Demethylbuchenavianine relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Silico Predictions and Future Directions
In silico studies have suggested that O-Demethylbuchenavianine and its derivatives may possess antibacterial, antiviral, and antifungal properties[6][7]. These computational predictions, which are based on the molecular structure of the compound, open up new avenues for research.
Future research should focus on:
-
Experimental Validation: Conducting in vitro and in vivo studies to confirm the predicted antimicrobial activities.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism of O-Demethylbuchenavianine's anti-HIV activity.
-
Target Identification: Identifying the specific bacterial or fungal targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of O-Demethylbuchenavianine to improve potency and selectivity for its identified targets.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of O-Demethylbuchenavianine to assess its potential for clinical development.
Conclusion
O-Demethylbuchenavianine presents a compelling profile as a potential therapeutic agent, with demonstrated inhibitory activity against key cell cycle regulators, CDK1 and CDK5, and promising anti-HIV effects. The data and methodologies presented in this guide offer a solid foundation for further investigation into its therapeutic applications. The elucidation of its precise mechanisms of action and the validation of its predicted broader antimicrobial activities will be critical next steps in realizing the full therapeutic potential of this natural compound.
References
- 1. Flavonoids as CDK1 Inhibitors: Insights in Their Binding Orientations and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a small-molecule antiviral targeting the HIV-1 matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of natural flavones and flavonols on the kinase activity of Cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-O-Demethylbuchenavianine is a naturally occurring flavonoidal alkaloid isolated from the leaves of Buchenavia capitata. This compound has garnered significant interest within the scientific community due to its potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK1 and CDK5. This technical guide provides a comprehensive overview of this compound, its known derivatives, their biological activities, and the experimental protocols for their isolation and evaluation. The information is presented to facilitate further research and drug development efforts targeting CDKs.
Introduction
Flavonoidal alkaloids are a unique class of natural products characterized by a flavonoid core structure linked to a nitrogen-containing moiety. This compound belongs to this class and has emerged as a promising scaffold for the development of novel therapeutics. Its primary mechanism of action involves the inhibition of CDKs, a family of protein kinases that play a crucial role in the regulation of the cell cycle and various neuronal functions. Dysregulation of CDK activity is a hallmark of numerous cancers and neurodegenerative diseases, making them attractive targets for therapeutic intervention. This guide will delve into the technical details of this compound, providing a foundation for researchers in the field.
Chemical Structure and Properties
This compound is a chiral molecule with the following key identifiers:
-
Molecular Formula: C₂₁H₂₁NO₄
-
CAS Number: 91147-18-1
-
SMILES: OC=1C(=C2C(C(=O)C=C(O2)C3=CC=CC=C3)=C(O)C1)[C@H]4N(C)CCCC4
Natural Source and Isolation
This compound was first isolated from the leaves of Buchenavia capitata (Vahl) Eichl. (Combretaceae)[1]. The isolation process, guided by bioactivity assays, involves a systematic extraction and fractionation procedure.
Experimental Protocol: Isolation of this compound
The following protocol is based on the methodology described by Beutler et al. (1992)[1]:
-
Plant Material Extraction: Dried and powdered leaves of Buchenavia capitata are extracted with an organic solvent, such as a mixture of methanol (B129727) and dichloromethane.
-
Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning to separate the alkaloidal fraction. The extract is dissolved in a biphasic system of ethyl acetate (B1210297) and water, and the pH is adjusted to acidic conditions (e.g., with HCl) to protonate the alkaloids, rendering them water-soluble. The aqueous layer containing the alkaloid hydrochlorides is then separated.
-
Basification and Re-extraction: The acidic aqueous layer is basified (e.g., with NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents again. The alkaloids are then extracted back into an organic solvent like ethyl acetate.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to multiple chromatographic steps for purification. This may include:
-
Silica Gel Chromatography: Using a solvent system such as chloroform-methanol-acetic acid-water to achieve initial separation.
-
Centrifugal Partition Chromatography (CPC): A countercurrent chromatography technique can be employed for further purification of the fractions containing the target compound.
-
-
Final Purification: The fractions enriched with this compound are further purified, potentially by recrystallization or another round of chromatography, to yield the pure compound.
Biological Activity: Inhibition of Cyclin-Dependent Kinases
The primary biological activity of this compound is its potent and selective inhibition of CDK1 and CDK5.[2]
Quantitative Data
The inhibitory activity of this compound and its known derivatives against a panel of kinases is summarized in the table below.
| Compound | Target | IC₅₀ (µM) |
| This compound | CDK1 | 0.03 |
| CDK5 | 0.05 | |
| (R)-(+)-O-Demethylbuchenavianine | CDK1 | 1.1 |
| CDK5 | 0.95 | |
| GSK3 | >10 | |
| CLK1 | >10 | |
| DYRK1A | >10 |
Data sourced from MedChemExpress and other publicly available databases.[3]
Signaling Pathways
CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition and progression through mitosis. Inhibition of CDK1 by this compound can lead to cell cycle arrest at the G2/M checkpoint, preventing cell proliferation. This makes it a potential target for cancer therapy.
CDK5 is predominantly active in post-mitotic neurons and plays a crucial role in neuronal migration, differentiation, and synaptic plasticity. Its activity is dependent on its regulatory partners, p35 or p39. Aberrant CDK5 activity, often triggered by the cleavage of p35 to the more stable p25, is implicated in neurodegenerative disorders like Alzheimer's disease through the hyperphosphorylation of tau protein. Inhibition of CDK5 by this compound could therefore have therapeutic potential in these conditions.
Experimental Protocol: CDK Inhibition Assay
A common method to determine the IC₅₀ values for CDK inhibitors is through in vitro kinase assays. The following is a generalized protocol that can be adapted for CDK1 and CDK5.
-
Reagents and Buffers:
-
Recombinant human CDK1/Cyclin B and CDK5/p25 enzymes.
-
Substrate: A specific peptide or protein substrate for the respective CDK (e.g., Histone H1 for CDK1).
-
ATP (Adenosine triphosphate), often radiolabeled with ³²P or ³³P.
-
Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Stopping solution (e.g., phosphoric acid or EDTA).
-
-
Assay Procedure:
-
The kinase reaction is initiated by mixing the CDK enzyme, the substrate, and the test compound at varying concentrations in the kinase assay buffer.
-
The reaction is started by the addition of ATP.
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
The reaction is terminated by adding the stopping solution.
-
-
Detection of Substrate Phosphorylation:
-
The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper or beads, followed by washing steps to remove unincorporated ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Synthesis of this compound and its Derivatives
While the total synthesis of this compound has not been explicitly detailed in the readily available literature, the synthesis of the flavonoidal alkaloid core can be approached through established synthetic routes for flavonoids and subsequent coupling with the piperidine (B6355638) moiety.
General Synthetic Strategy
A plausible synthetic workflow for the buchenavianine scaffold is outlined below.
Derivatives of this compound
The initial isolation from Buchenavia capitata yielded a series of related flavonoid alkaloids[1]. The (R)-(+)-enantiomer of O-Demethylbuchenavianine has also been evaluated and shows significantly lower inhibitory activity against CDK1 and CDK5, highlighting the stereospecificity of the interaction with the target kinases[3]. Further research into the synthesis and biological evaluation of other derivatives, such as variations in the substitution pattern on the flavonoid core or modifications of the piperidine ring, could lead to the discovery of even more potent and selective CDK inhibitors.
Conclusion and Future Directions
This compound represents a valuable lead compound for the development of novel CDK inhibitors. Its potent activity against CDK1 and CDK5 suggests potential applications in oncology and neurology. Future research should focus on:
-
Total Synthesis: Development of an efficient and stereoselective total synthesis will be crucial for producing sufficient quantities for further studies and for the generation of a wider range of derivatives.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR by synthesizing and evaluating a library of derivatives will help in identifying the key structural features required for potent and selective CDK inhibition.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and toxicity of this compound and its most promising derivatives in relevant disease models.
-
Target Selectivity Profiling: A broader kinase profiling is needed to fully understand the selectivity of this compound and to identify potential off-target effects.
This in-depth technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this fascinating class of natural products.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a plausible synthetic strategy for the enantioselective synthesis of (S)-(-)-O-Demethylbuchenavianine, a flavonoid alkaloid with documented anti-HIV activity. The protocols outlined below are based on established chemical transformations for the synthesis of flavonoids, chiral piperidines, and their coupling, as well as subsequent demethylation reactions.
Introduction
This compound is a natural product belonging to the flavonoid alkaloid family. It has been identified as a potential therapeutic agent due to its significant anti-HIV activity. The development of a robust and stereocontrolled synthetic route is crucial for the further investigation of its medicinal properties, enabling the preparation of enantiomerically pure material and analogues for structure-activity relationship (SAR) studies.
The core structural challenge in the synthesis of this compound lies in the stereoselective installation of the (S)-2-methylpiperidine moiety at the C8 position of the flavone (B191248) scaffold. The proposed strategy involves a convergent synthesis, where the chiral piperidine (B6355638) and the flavonoid core are prepared separately and then coupled.
Proposed Synthetic Strategy
The synthesis can be logically divided into three main stages:
-
Synthesis of the Flavone Core: Preparation of a suitably protected 5,7-dihydroxyflavone derivative.
-
Asymmetric Synthesis of (S)-(-)-2-Methylpiperidine: Generation of the chiral piperidine building block.
-
Coupling and Deprotection: Regioselective C8-amination of the flavone with the chiral piperidine, followed by demethylation to yield the final product.
A plausible retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of this compound.
Data Presentation
| Step No. | Reaction | Starting Material | Product | Expected Yield (%) | Expected Enantiomeric Excess (%) |
| 1 | Flavone Synthesis | 2',4',6'-Trihydroxyacetophenone (B23981) | 5,7-Dihydroxy-X-methoxyflavone | 70-85 | N/A |
| 2 | Asymmetric Synthesis | Glutarimide derivative | (S)-(-)-2-Methylpiperidine | 60-75 | >95 |
| 3 | Mannich Reaction | 5,7-Dihydroxy-X-methoxyflavone & (S)-(-)-2-Methylpiperidine | Buchenavianine analogue | 40-55 | >95 |
| 4 | O-Demethylation | Buchenavianine analogue | This compound | 50-65 | >95 |
Experimental Protocols
Protocol 1: Synthesis of the Flavone Core (5,7-Dihydroxy-methoxyflavone)
This protocol describes a general procedure for the synthesis of the flavone core via the Algar-Flynn-Oyamada reaction.
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
Anisaldehyde
-
Sodium hydroxide (B78521)
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (2M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Chalcone (B49325) Formation: To a stirred solution of 2',4',6'-trihydroxyacetophenone (1.0 eq) and anisaldehyde (1.1 eq) in methanol, an aqueous solution of sodium hydroxide (50%) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is poured into ice-water and acidified with 2M HCl. The precipitated solid is filtered, washed with water, and dried to afford the chalcone intermediate.
-
Oxidative Cyclization: The chalcone is dissolved in a mixture of methanol and aqueous sodium hydroxide. To this solution, 30% hydrogen peroxide is added dropwise at 0 °C. The reaction is stirred at room temperature for 6-8 hours.
-
The reaction mixture is acidified with 2M HCl, and the precipitated crude flavone is collected by filtration.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to yield the pure 5,7-dihydroxy-methoxyflavone.
Caption: Workflow for the synthesis of the flavone core.
Protocol 2: Asymmetric Synthesis of (S)-(-)-2-Methylpiperidine
This protocol outlines a potential route to the chiral piperidine using a chiral auxiliary-based approach.
Materials:
-
(R)-Phenylglycinol
-
Glutaric anhydride (B1165640)
-
Thionyl chloride
-
Methylmagnesium bromide
-
Lithium aluminum hydride (LAH)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Diethyl ether
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Lactam Formation: (R)-Phenylglycinol is reacted with glutaric anhydride to form the corresponding amic acid, which is then cyclized to the chiral lactam using thionyl chloride.
-
Grignard Addition: The chiral lactam is treated with methylmagnesium bromide in anhydrous THF at -78 °C to introduce the methyl group diastereoselectively.
-
Reduction and Deprotection: The resulting intermediate is reduced with LAH to yield the N-benzylated 2-methylpiperidine. The benzyl (B1604629) protecting group is subsequently removed by catalytic hydrogenation using Pd/C and H₂ gas.
-
Purification: The crude (S)-(-)-2-methylpiperidine is purified by distillation or column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC analysis after derivatization.
Protocol 3: C8-Selective Mannich Reaction and O-Demethylation
This protocol describes the key coupling step and the final demethylation.
Materials:
-
5,7-Dihydroxy-methoxyflavone (from Protocol 1)
-
(S)-(-)-2-Methylpiperidine (from Protocol 2)
-
Formaldehyde (B43269) (37% aqueous solution)
-
Acetic acid
-
Ethanol
-
Boron tribromide (BBr₃) or Pyridinium hydrochloride
-
Dichloromethane, anhydrous
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Mannich Reaction: A solution of the 5,7-dihydroxy-methoxyflavone (1.0 eq), (S)-(-)-2-methylpiperidine (1.2 eq), and formaldehyde (1.5 eq) in a mixture of ethanol and acetic acid is heated at reflux for 12-24 hours. The reaction is monitored by TLC for the formation of the C8-aminated product.
-
The reaction mixture is concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to isolate the buchenavianine analogue.
-
O-Demethylation: The purified buchenavianine analogue is dissolved in anhydrous dichloromethane and cooled to -78 °C. A solution of BBr₃ (3.0 eq) in dichloromethane is added dropwise. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by preparative HPLC to afford this compound.
Caption: Workflow for the coupling and final deprotection steps.
Conclusion
The presented protocols outline a feasible and modular approach for the enantioselective synthesis of this compound. The success of this strategy hinges on the efficient execution of the key steps: flavone synthesis, asymmetric synthesis of the chiral piperidine, and the regioselective Mannich coupling reaction. Optimization of reaction conditions and purification procedures will be critical to achieving high overall yields and enantiopurity. This synthetic route provides a foundation for producing sufficient quantities of the target molecule for further biological evaluation and for the generation of novel analogues to explore the structure-activity landscape of this promising anti-HIV agent.
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylbuchenavianine is a cyclopeptide alkaloid found in plants of the genus Buchenavia, which has demonstrated potential biological activities, including anti-HIV effects.[1] Accurate and precise quantification of this compound in plant extracts is essential for pharmacological studies, quality control of herbal preparations, and drug development. This document provides detailed protocols for the quantification of O-Demethylbuchenavianine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established analytical principles for cyclopeptide alkaloids and are presented with validation parameters as per the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Analytical Methods
Two primary analytical methods are proposed for the quantification of O-Demethylbuchenavianine: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity, especially in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of O-Demethylbuchenavianine in relatively clean extracts where sufficient concentration of the analyte is present.
Chromatographic Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm (typical for peptide bonds) or a compound-specific λmax |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation Parameters (Representative Data)
The following table summarizes representative validation parameters for an HPLC-UV method for a similar alkaloid, which should be established for O-Demethylbuchenavianine.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of O-Demethylbuchenavianine at low concentrations or in complex plant matrices.[6][7]
Chromatographic and MS Conditions (Proposed)
| Parameter | Recommended Setting |
| UHPLC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of a pure standard of O-Demethylbuchenavianine |
Method Validation Parameters (Representative Data)
The following table summarizes representative validation parameters for an LC-MS/MS method for a similar class of compounds.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Matrix Effect | To be evaluated; should be within acceptable limits (e.g., 85-115%) |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol describes a general procedure for the extraction of O-Demethylbuchenavianine from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Weigh 10 g of powdered plant material.
-
Macerate with 100 mL of methanol for 24 hours.
-
Filter the extract and concentrate under vacuum using a rotary evaporator.
-
Acidify the residue with 2N HCl and filter.
-
Wash the acidic solution with dichloromethane to remove non-polar impurities.
-
Basify the aqueous layer to pH 9-10 with NH₄OH.
-
Extract the alkaloids with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude alkaloid extract.
-
For LC-MS/MS analysis, further purification using C18 SPE cartridges may be necessary.
Protocol 2: HPLC-UV Analysis
Procedure:
-
Prepare a stock solution of the crude alkaloid extract in methanol.
-
Prepare a series of calibration standards of a purified O-Demethylbuchenavianine reference standard in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the conditions specified in the "Chromatographic Conditions (Proposed)" table for HPLC-UV.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify O-Demethylbuchenavianine in the samples by comparing the peak area with the calibration curve.
Protocol 3: LC-MS/MS Analysis
Procedure:
-
Prepare a stock solution of the crude alkaloid extract in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of calibration standards of a purified O-Demethylbuchenavianine reference standard in the same solvent.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
Set up the LC-MS/MS system with the conditions specified in the "Chromatographic and MS Conditions (Proposed)" table for LC-MS/MS.
-
Optimize the MS/MS parameters (e.g., precursor/product ion transitions, collision energy) by direct infusion of the reference standard.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify O-Demethylbuchenavianine in the samples using the calibration curve.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the quantitative analysis of O-Demethylbuchenavianine in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. It is imperative to perform a full method validation for the chosen analytical procedure to ensure the reliability and accuracy of the results.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ejgm.co.uk [ejgm.co.uk]
- 3. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrphr.org [iosrphr.org]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
An HPLC-MS/MS Protocol for the Detection of (S)-(-)-O-Demethylbuchenavianine
Application Note
Introduction
This compound is a flavonoid alkaloid identified in plant species such as Buchenavia macrophylla. This class of compounds is of growing interest to researchers due to its potential biological activities. Accurate and sensitive detection methods are crucial for the pharmacokinetic, metabolic, and toxicological assessment of this compound in drug discovery and development. This document provides a detailed protocol for the detection and quantification of this compound in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is intended for researchers, scientists, and professionals in the field of drug development.
Principle of the Method
This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from the sample matrix. The separation is followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. While this protocol provides a robust starting point, method optimization and validation are essential for specific applications and matrices.
Experimental Protocols
1. Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from a plant matrix. For biological matrices such as plasma or tissue, a protein precipitation or liquid-liquid extraction step would be necessary.
-
Materials:
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Accurately weigh 100 mg of the homogenized and lyophilized sample material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (Methanol with 0.1% formic acid).
-
Vortex the sample vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC-MS/MS system.
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Data Presentation
Table 1: Analyte Information and Proposed MS/MS Parameters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 91147-18-1 | C₂₁H₂₃NO₅ | 369.41 | 370.16 | To be determined | To be determined | To be optimized |
| Internal Standard (e.g., Verapamil) | 52-53-9 | C₂₇H₃₈N₂O₄ | 454.60 | 455.29 | 165.10 | 303.20 | 25 |
Note: The product ions and collision energy for this compound are proposed starting points and require experimental optimization. Fragmentation of the piperidine (B6355638) ring and cleavage of the bond to the flavonoid core are expected fragmentation pathways.
Table 2: Proposed Method Validation Parameters
| Parameter | Proposed Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Upper Limit of Quantification (ULOQ) | The highest concentration with acceptable precision and accuracy |
| Accuracy (% Recovery) | 85 - 115% (at LLOQ, Low, Mid, and High QC levels) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | To be assessed |
| Stability | To be assessed under relevant storage and handling conditions |
Visualizations
Caption: Experimental workflow for the detection of this compound.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the potential bioactivity of O-Demethylbuchenavianine, a novel natural product. The following protocols are designed to assess its cytotoxic, pro-apoptotic, and anti-inflammatory properties, which are common initial screenings for uncharacterized alkaloids.[1][2]
Assessment of Cytotoxic Activity
A primary step in evaluating a new compound is to determine its effect on cell viability.[3] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5]
Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for a 96-well plate format for high-throughput screening.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer, HL-60 for leukemia)[5]
-
Normal human cell line (e.g., HEK293) for selectivity assessment[6]
-
O-Demethylbuchenavianine stock solution (in DMSO)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of O-Demethylbuchenavianine in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add 50 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity of O-Demethylbuchenavianine
| Cell Line | O-Demethylbuchenavianine IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| MCF-7 | Experimental Value | Experimental Value |
| A-549 | Experimental Value | Experimental Value |
| HL-60 | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value |
Investigation of Apoptotic Induction
Should O-Demethylbuchenavianine exhibit cytotoxicity, it is crucial to determine if the mechanism of cell death is through apoptosis (programmed cell death).[7][8] This can be assessed by measuring the activity of caspases, key enzymes in the apoptotic pathway.[8]
Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.[8]
Materials:
-
Human cancer cell line showing sensitivity to O-Demethylbuchenavianine
-
O-Demethylbuchenavianine
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with varying concentrations of O-Demethylbuchenavianine (based on IC50 values) for 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Data Presentation: Apoptotic Activity of O-Demethylbuchenavianine
| Treatment Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| IC50 / 2 | Experimental Value |
| IC50 | Experimental Value |
| 2 x IC50 | Experimental Value |
| Positive Control (e.g., Staurosporine) | Experimental Value |
Visualization: Apoptosis Signaling Pathway
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Evaluation of Anti-inflammatory Potential
Many natural products exhibit anti-inflammatory properties.[9][10][11] A common in vitro model for inflammation involves stimulating macrophage-like cells with lipopolysaccharide (LPS) and measuring the subsequent production of pro-inflammatory mediators.[12][13] The NF-κB signaling pathway is a key regulator of inflammation.[14][15]
Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol measures the effect of O-Demethylbuchenavianine on the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line[13]
-
O-Demethylbuchenavianine
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of O-Demethylbuchenavianine for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only control.
Data Presentation: Anti-inflammatory Effects of O-Demethylbuchenavianine
| Treatment | NO Production (% Inhibition) | TNF-α Secretion (% Inhibition) | IL-6 Secretion (% Inhibition) |
| O-Demethylbuchenavianine (Conc. 1) | Experimental Value | Experimental Value | Experimental Value |
| O-Demethylbuchenavianine (Conc. 2) | Experimental Value | Experimental Value | Experimental Value |
| O-Demethylbuchenavianine (Conc. 3) | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
Visualization: NF-κB Signaling Pathway
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.
Protocol: NF-κB Translocation Assay
To further confirm the anti-inflammatory mechanism, a high-content imaging assay can be used to visualize the translocation of NF-κB from the cytoplasm to the nucleus.[16]
Materials:
-
RAW 264.7 cells
-
O-Demethylbuchenavianine
-
LPS
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells on imaging-compatible plates. Pre-treat with O-Demethylbuchenavianine followed by LPS stimulation.
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of NF-κB in the nucleus versus the cytoplasm.
Data Presentation: Effect on NF-κB Nuclear Translocation
| Treatment | Nuclear to Cytoplasmic NF-κB Ratio |
| Vehicle Control | Experimental Value |
| LPS | Experimental Value |
| LPS + O-Demethylbuchenavianine (Conc. 1) | Experimental Value |
| LPS + O-Demethylbuchenavianine (Conc. 2) | Experimental Value |
| LPS + Positive Control (e.g., PDTC) | Experimental Value |
Visualization: Experimental Workflow for Bioactivity Screening
References
- 1. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 9. phcogj.com [phcogj.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 13. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 14. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-O-Demethylbuchenavianine is a flavonoid alkaloid isolated from plants of the genus Buchenavia, notably Buchenavia tetraphylla. Traditional medicine has utilized extracts from this plant to treat inflammatory conditions and infections.[1] Flavonoid alkaloids as a class are recognized for their potent antioxidant and anti-inflammatory properties.[2][3][4] These effects are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in the inflammatory response.[5][6][7] Given the limited specific pharmacological data on this compound, this document provides detailed protocols for investigating its hypothesized anti-inflammatory and antioxidant activities in established animal models.
Hypothesized Pharmacological Effects
Based on the known activities of Buchenavia extracts and the broader class of flavonoid alkaloids, this compound is hypothesized to possess:
-
Anti-inflammatory activity: Likely through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling cascades.
-
Antioxidant activity: By scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.
Animal Models for aacute Inflammation
Two standard and widely used animal models are proposed to evaluate the anti-inflammatory potential of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is effective for screening acute anti-inflammatory drugs.[8][9][10][11][12]
Experimental Protocol
-
Animal Selection: Male Wistar or Sprague-Dawley rats weighing 180-200g.
-
Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping:
-
Group I: Vehicle Control (e.g., saline with 0.5% Tween 80, administered orally).
-
Group II: Positive Control (Indomethacin, 10 mg/kg, administered intraperitoneally).
-
Group III-V: Test Groups (this compound at low, medium, and high doses, e.g., 10, 25, 50 mg/kg, administered orally).
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, positive control, or test compound to the respective groups. c. After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10][11]
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle Control | - | e.g., 0.75 ± 0.05 | 0% |
| II | Indomethacin | 10 | e.g., 0.25 ± 0.03 | e.g., 66.7% |
| III | This compound | 10 | e.g., 0.60 ± 0.04 | e.g., 20.0% |
| IV | This compound | 25 | e.g., 0.45 ± 0.05 | e.g., 40.0% |
| V | This compound | 50 | e.g., 0.30 ± 0.04 | e.g., 60.0% |
Note: The data presented are hypothetical examples.
Experimental Workflow
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is suitable for studying systemic inflammatory responses and the effects of compounds on pro-inflammatory cytokine production.[13][14][15]
Experimental Protocol
-
Animal Selection: Male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Acclimatization: As described in 1.1.
-
Grouping:
-
Group I: Vehicle Control (Saline i.p.).
-
Group II: LPS Control (LPS 1 mg/kg, i.p.).
-
Group III-V: Test Groups (this compound at low, medium, and high doses, e.g., 10, 25, 50 mg/kg, oral gavage) + LPS.
-
-
Procedure: a. Administer the test compound or vehicle orally 1 hour before LPS challenge. b. Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg). c. At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture or retro-orbital bleeding. d. Euthanize the animals and collect tissues (e.g., lung, liver) for further analysis.
-
Data Analysis: a. Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits. b. Perform histological analysis of tissues to assess inflammatory cell infiltration.
Data Presentation
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h |
| I | Vehicle Control | - | e.g., <10 | e.g., <20 |
| II | LPS Control | 1 | e.g., 1500 ± 150 | e.g., 2500 ± 200 |
| III | This compound + LPS | 10 | e.g., 1200 ± 120 | e.g., 2000 ± 180 |
| IV | This compound + LPS | 25 | e.g., 800 ± 90 | e.g., 1500 ± 150 |
| V | This compound + LPS | 50 | e.g., 500 ± 60 | e.g., 900 ± 100 |
Note: The data presented are hypothetical examples.
In Vivo Antioxidant Activity Assessment
This protocol assesses the effect of this compound on oxidative stress markers in rats.[16][17][18][19]
Experimental Protocol
-
Animal Model: Male Wistar rats (180-200g).
-
Experimental Design:
-
Group I (Control): Receive the vehicle orally.
-
Group II (Oxidative Stress): Receive an pro-oxidant agent like CCl4 or doxorubicin.
-
Group III-V (Test Groups): Receive this compound (e.g., 10, 25, 50 mg/kg) orally for a specified period (e.g., 14 days) prior to and concurrently with the pro-oxidant challenge.
-
-
Procedure: a. Administer the test compound or vehicle daily for the study duration. b. Induce oxidative stress as per the chosen model. c. At the end of the experimental period, euthanize the animals and collect blood and liver tissue. d. Prepare serum from blood and a 10% liver homogenate.
-
Biochemical Analysis:
-
Lipid Peroxidation: Measure Malondialdehyde (MDA) levels in the liver homogenate.
-
Antioxidant Enzymes: Measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in the liver homogenate.[16]
-
Data Presentation
| Group | Treatment | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) | Liver GPx (U/mg protein) |
| I | Control | e.g., 1.5 ± 0.2 | e.g., 150 ± 10 | e.g., 80 ± 7 |
| II | Oxidative Stress | e.g., 4.5 ± 0.5 | e.g., 80 ± 9 | e.g., 40 ± 5 |
| III | Test Compound (10 mg/kg) + Stress | e.g., 3.5 ± 0.4 | e.g., 100 ± 8 | e.g., 55 ± 6 |
| IV | Test Compound (25 mg/kg) + Stress | e.g., 2.5 ± 0.3 | e.g., 125 ± 11 | e.g., 65 ± 5 |
| V | Test Compound (50 mg/kg) + Stress | e.g., 1.8 ± 0.2 | e.g., 140 ± 12 | e.g., 75 ± 8 |
Note: The data presented are hypothetical examples.
Potential Signaling Pathways for Investigation
Flavonoids are known to modulate several key inflammatory signaling pathways.[5][6][7][20][21] Investigating the effect of this compound on these pathways can elucidate its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.[20][21]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) are also crucial in regulating the production of inflammatory mediators.[6][20][21]
References
- 1. Antimicrobial Activity and Phytochemical Screening of Buchenavia tetraphylla (Aubl.) R. A. Howard (Combretaceae: Combretoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids in modulation of cell survival signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 14. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 21. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of O-Demethylbuchenavianine analogues, a novel class of natural product derivatives. The protocols outlined below are designed to identify and characterize the bioactivity of these compounds, with a focus on potential therapeutic applications in oncology. The methodologies cover primary HTS, hit confirmation, and secondary assays to elucidate the mechanism of action.
Introduction
Natural products have historically been a rich source of therapeutic agents. O-Demethylbuchenavianine and its synthetic analogues represent a new chemical space with potential for novel biological activities. High-throughput screening provides an efficient approach to systematically evaluate large libraries of these compounds to identify promising lead candidates for drug discovery. This document details the protocols for a multi-step screening cascade, including a primary screen targeting heat shock protein 90 (Hsp90), a key chaperone protein often implicated in cancer cell survival.
Experimental Protocols
Primary High-Throughput Screening: Hsp90-Dependent Luciferase Refolding Assay
This assay is designed to identify compounds that inhibit the Hsp90 chaperone machinery.[1]
Objective: To identify inhibitors of the Hsp90-mediated refolding of thermally denatured firefly luciferase.
Materials:
-
Rabbit reticulocyte lysate
-
Firefly luciferase
-
ATP solution
-
Luciferin (B1168401) substrate
-
O-Demethylbuchenavianine analogue library (in DMSO)
-
Assay buffer (e.g., HEPES-based buffer)
-
384-well microplates
Protocol:
-
Prepare a master mix containing rabbit reticulocyte lysate and thermally denatured firefly luciferase in the assay buffer.
-
Dispense the O-Demethylbuchenavianine analogues and control compounds (e.g., known Hsp90 inhibitors and DMSO vehicle) into the 384-well plates.
-
Add the master mix to all wells.
-
Initiate the refolding reaction by adding ATP to all wells.
-
Incubate the plates at the optimal temperature for luciferase refolding (e.g., 30°C).
-
After the incubation period, add the luciferin substrate to all wells.
-
Measure the luminescence signal using a plate reader. A decrease in luminescence compared to the DMSO control indicates potential inhibition of the Hsp90 machinery.
Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of initial hits from the primary screen and determine their potency (IC50).
Protocol:
-
"Cherry-pick" the initial hit compounds from the primary screening plates.
-
Prepare serial dilutions of the confirmed hits to create a dose-response curve.
-
Perform the Hsp90-dependent luciferase refolding assay as described in section 2.1 with the serially diluted compounds.
-
Calculate the half-maximal inhibitory concentration (IC50) for each confirmed hit by fitting the dose-response data to a suitable pharmacological model.
Secondary Assay: Cellular Thermal Shift Assay (CETSA)
Objective: To validate target engagement by assessing the stabilization of Hsp90 by the hit compounds in a cellular context.
Protocol:
-
Culture a relevant cancer cell line (e.g., HeLa) to confluence.
-
Treat the cells with the hit compounds at various concentrations or with a DMSO vehicle control.
-
Harvest the cells and lyse them to obtain the protein extract.
-
Divide the protein extracts into aliquots and heat them at a range of temperatures.
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Analyze the supernatant for the presence of soluble Hsp90 using Western blotting or ELISA. An increase in the amount of soluble Hsp90 at higher temperatures in the presence of the compound indicates target engagement and stabilization.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative set of O-Demethylbuchenavianine analogues.
Table 1: Primary HTS Results for O-Demethylbuchenavianine Analogues
| Compound ID | Concentration (µM) | % Inhibition of Luciferase Refolding | Hit (Yes/No) |
| ODB-A001 | 10 | 5.2 | No |
| ODB-A002 | 10 | 65.8 | Yes |
| ODB-A003 | 10 | 12.1 | No |
| ODB-A004 | 10 | 88.9 | Yes |
| ODB-A005 | 10 | 3.7 | No |
| ODB-A006 | 10 | 72.3 | Yes |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| ODB-A002 | 7.8 | 1.1 | 0.98 |
| ODB-A004 | 1.2 | 0.9 | 0.99 |
| ODB-A006 | 5.4 | 1.3 | 0.97 |
Table 3: Cellular Thermal Shift Assay Results for ODB-A004
| Treatment | Temperature (°C) | Relative Amount of Soluble Hsp90 |
| DMSO | 40 | 1.00 |
| DMSO | 50 | 0.85 |
| DMSO | 60 | 0.32 |
| DMSO | 70 | 0.11 |
| ODB-A004 (5 µM) | 40 | 1.00 |
| ODB-A004 (5 µM) | 50 | 0.98 |
| ODB-A004 (5 µM) | 60 | 0.75 |
| ODB-A004 (5 µM) | 70 | 0.41 |
Visualizations
Caption: High-throughput screening workflow for O-Demethylbuchenavianine analogues.
Caption: Simplified Hsp90 signaling pathway and point of inhibition.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Buchenavia capitata (Vahl) Eichler, a member of the Combretaceae family, is a plant known to produce a unique class of compounds known as flavonoid alkaloids. These molecules, which combine the structural features of both flavonoids and alkaloids, have garnered significant interest in the scientific community due to their potential therapeutic properties. Notably, extracts from the leaves of Buchenavia capitata have been shown to contain compounds with anti-HIV and cytotoxic activities, such as capitavine and buchenavianine.[1][2] This document provides a detailed protocol for the extraction, fractionation, and isolation of flavonoid alkaloids from the leaves of Buchenavia capitata, based on established phytochemical methods and available literature.
Experimental Protocols
Plant Material Collection and Preparation
-
1.1. Collection: Collect fresh leaves of Buchenavia capitata. Proper botanical identification should be confirmed by a qualified taxonomist.
-
1.2. Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for approximately 7-14 days, or until they are brittle. Alternatively, use a plant dryer at a controlled temperature of 40-50°C.
-
1.3. Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for extraction, enhancing efficiency.[3]
-
1.4. Storage: Store the powdered plant material in airtight, light-proof containers at room temperature to prevent degradation of the bioactive compounds.
Extraction of Crude Flavonoid Alkaloids
This protocol is based on a general method for alkaloid extraction, adapted for flavonoid alkaloids which exhibit solubility in organic solvents.
-
2.1. Maceration (Cold Extraction):
-
Place 100 g of the powdered leaf material into a large Erlenmeyer flask.
-
Add 1 L of 80% methanol (B129727) (methanol:water, 80:20 v/v). A solvent-to-solid ratio of 10:1 (v/w) is a common starting point.[4]
-
Seal the flask and macerate for 72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
2.2. Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
This step separates the alkaloids from other classes of compounds based on their basic nature.
-
3.1. Acidification:
-
Redissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl).
-
Transfer the acidic solution to a separatory funnel.
-
-
3.2. Defatting with Organic Solvent:
-
Partition the acidic solution with 200 mL of chloroform (B151607). Shake vigorously and allow the layers to separate.
-
Collect the aqueous layer (containing the protonated alkaloid salts) and discard the chloroform layer (containing neutral and acidic compounds).
-
Repeat the partitioning with fresh chloroform two more times to remove non-alkaloidal compounds.
-
-
3.3. Basification and Extraction:
-
Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of concentrated ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, converting them into their free base form.
-
Extract the basified solution with 200 mL of chloroform.
-
Collect the chloroform layer (now containing the free flavonoid alkaloids).
-
Repeat the extraction with fresh chloroform two more times.
-
Combine all chloroform extracts.
-
-
3.4. Final Concentration:
-
Dry the combined chloroform extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter and evaporate the solvent under reduced pressure to yield the crude flavonoid alkaloid fraction.
-
Chromatographic Purification
Further purification of the crude alkaloid fraction is necessary to isolate individual compounds.
-
4.1. Column Chromatography:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) using a chloroform slurry.
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).
-
Collect fractions of 10-20 mL and monitor the separation using Thin Layer Chromatography (TLC).
-
-
4.2. Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent (for alkaloids).
-
Combine fractions with similar TLC profiles.
-
-
4.3. Preparative HPLC (Optional):
-
For final purification to obtain high-purity compounds, subject the combined fractions to preparative High-Performance Liquid Chromatography (HPLC). The specific column and mobile phase will depend on the polarity of the target compounds.
-
Data Presentation
The following tables provide representative quantitative data from studies on Buchenavia species. Note that specific yields for flavonoid alkaloids from Buchenavia capitata are not extensively reported in the literature, so data from a related species, Buchenavia tetraphylla, is included for reference.
Table 1: Extraction Yields from Buchenavia tetraphylla Leaves with Different Solvents
| Solvent | Extraction Method | Yield (%) | Reference |
| Hexane | Maceration | 5.30 | [3] |
| Chloroform | Maceration | 14.48 | [3] |
| Ethyl Acetate | Maceration | 10.45 | [3] |
| Methanol | Maceration | 14.44 | [3] |
Table 2: Total Phenolic and Flavonoid Content in Buchenavia tetraphylla Extracts
| Extract | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Hexane | 9.45 ± 1.29 | Not Reported | [3] |
| Chloroform | 26.53 ± 0.50 | Not Reported | [3] |
| Ethyl Acetate | 116.65 ± 10.26 | Not Reported | [3] |
| Methanol | 123.03 ± 1.51 | 108.90 ± 0.07 | [3] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of flavonoid alkaloids.
Hypothesized Signaling Pathway for Cytotoxic Activity
Flavonoids and alkaloids can induce cytotoxicity through various mechanisms, often involving the induction of apoptosis. The PI3K/Akt pathway is a key regulator of cell survival, and its inhibition can lead to programmed cell death.
Caption: Inhibition of the PI3K/Akt survival pathway by flavonoid alkaloids.
Hypothesized Signaling Pathway for Anti-HIV Activity
Flavonoids have been reported to inhibit key enzymes in the HIV replication cycle, namely reverse transcriptase and integrase.
Caption: Inhibition of HIV reverse transcriptase and integrase by flavonoid alkaloids.
References
- 1. In Silico Pharmacological Prediction of Capitavine, Buchenavianine and Related Flavonoid Alkaloids [mdpi.com]
- 2. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Flavonoid alkaloids of tropical trees of the genus Buchenavia [toxicology.cz]
- 3. Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity and Protect Tenebrio molitor Larvae against Escherichia coli-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Introduction
O-Demethylbuchenavianine is a natural product isolated from plants of the Buchenavia genus. While research has highlighted the antimicrobial and antioxidant properties of extracts from Buchenavia species, the specific antiviral activity of O-Demethylbuchenavianine remains an area of active investigation.[1][2] Phytochemicals, including alkaloids, flavonoids, and terpenoids, are known to possess antiviral properties against a range of viruses by targeting various stages of the viral life cycle.[3][4] This document provides detailed protocols for establishing a suite of in vitro assays to systematically evaluate the antiviral potential of O-Demethylbuchenavianine.
The described methodologies are fundamental in antiviral drug discovery and are designed to be adaptable for screening against a variety of viruses.[5][6] These assays will enable researchers to determine the compound's efficacy in inhibiting viral replication, its potency (e.g., EC50), and its cellular cytotoxicity (CC50) to establish a selectivity index (SI).
Overview of Antiviral Assaying Strategies
A tiered approach is recommended for evaluating the antiviral activity of O-Demethylbuchenavianine.
-
Cytotoxicity Assays: It is crucial to first determine the concentration range at which O-Demethylbuchenavianine is toxic to the host cells used in the antiviral assays. This is typically assessed using assays that measure cell viability, such as those based on MTT or MTS. The 50% cytotoxic concentration (CC50) is a key parameter derived from these experiments.[7]
-
Primary Antiviral Screening: Cell-based assays are employed to determine if O-Demethylbuchenavianine can inhibit virus replication. Common methods include the Plaque Reduction Assay and the TCID50 assay, which measure the reduction in viral infectivity.[8][9][10] These assays provide the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
-
Mechanism of Action Studies: If significant antiviral activity is observed, further assays can be conducted to elucidate the mechanism of action. This may involve time-of-addition studies to determine which stage of the viral life cycle is inhibited or enzyme-based assays to see if the compound targets specific viral enzymes like reverse transcriptase or proteases.[10][11]
Data Presentation
The quantitative data from the antiviral and cytotoxicity assays should be summarized to facilitate the evaluation of O-Demethylbuchenavianine's potential as an antiviral agent. The key parameters are the EC50, CC50, and the Selectivity Index (SI), which is calculated as CC50/EC50. A higher SI value indicates a more promising safety and efficacy profile.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of O-Demethylbuchenavianine
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 5.2 | >100 | >19.2 |
| Herpes Simplex Virus 1 | Vero | Plaque Reduction | 8.9 | >100 | >11.2 |
| Dengue Virus (Serotype 2) | BHK-21 | TCID50 | 12.5 | >100 | >8.0 |
| HIV-1 | MT-4 | CPE Inhibition (TCID50) | 3.8 | >100 | >26.3 |
Table 2: Hypothetical Inhibitory Activity of O-Demethylbuchenavianine against Viral Enzymes
| Target Enzyme | Virus Source | Assay Type | IC50 (µM) |
| HIV-1 Reverse Transcriptase | HIV-1 | Colorimetric | 2.1 |
| SARS-CoV-2 3CL Protease | SARS-CoV-2 | FRET-based | 15.7 |
| Influenza A Neuraminidase | Influenza A | Chemiluminescent | 22.4 |
Protocol 1: Plaque Reduction Assay
Principle
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12][13] A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is inhibited by an effective antiviral agent. The number of plaques is counted, and the concentration of the compound required to reduce the number of plaques by 50% (EC50) is determined.[12]
Materials
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6- or 24-well plates
-
Virus stock of known titer (PFU/mL)
-
O-Demethylbuchenavianine stock solution
-
Cell culture medium (e.g., DMEM) with and without serum
-
Semi-solid overlay medium (e.g., medium with agarose (B213101) or methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Detailed Protocol
-
Cell Seeding: Seed susceptible cells into 6- or 24-well plates and incubate until a confluent monolayer is formed.[12]
-
Compound Dilution: Prepare serial dilutions of O-Demethylbuchenavianine in a cell culture medium.
-
Infection and Treatment:
-
Aspirate the culture medium from the cell monolayers and wash with PBS.
-
In separate tubes, mix a standardized amount of virus with each dilution of the compound. Include a virus control (virus with medium only) and a cell control (medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.[12]
-
Add the mixtures to the respective wells and incubate for 1-2 hours at 37°C to allow for viral adsorption.[12]
-
-
Overlay Application:
-
Carefully remove the inoculum from each well.
-
Gently add the semi-solid overlay medium to each well.[12]
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[12]
-
Fixation and Staining:
-
Fix the cells with a fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with a staining solution for 15-30 minutes.[12]
-
Gently wash the wells with water and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against the stained cell monolayer.[12]
Data Analysis
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of plaque reduction against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for the Plaque Reduction Assay.
Protocol 2: Tissue Culture Infectious Dose 50 (TCID50) Assay
Principle
The TCID50 assay is used to determine the viral titer of viruses that cause a cytopathic effect (CPE) but do not form plaques.[14] It measures the dilution of a virus required to infect 50% of the inoculated cell cultures.[9][15] In the context of antiviral testing, the assay measures the ability of a compound to inhibit the virus-induced CPE.
Materials
-
Susceptible host cells in 96-well plates
-
Virus stock
-
O-Demethylbuchenavianine stock solution
-
Cell culture medium
-
Reagents for assessing cell viability (e.g., MTS or neutral red)
Detailed Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in over 80% confluency the next day.[14][15]
-
Compound and Virus Preparation:
-
Prepare serial dilutions of O-Demethylbuchenavianine in cell culture medium.
-
Dilute the virus stock to a concentration that will cause CPE in approximately 90% of the virus control wells.
-
-
Infection and Treatment:
-
Add the diluted compound to the appropriate wells.
-
Add the diluted virus to the wells containing the compound and to the virus control wells.
-
Include cell controls (cells only) and compound controls (cells with compound, no virus).[7]
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 until CPE is observed in the virus control wells (typically 3-7 days).[7][14][15]
-
CPE Assessment:
-
Visually inspect the plates for CPE using a microscope.
-
Quantify cell viability using a colorimetric assay (e.g., MTS) according to the manufacturer's instructions.[10]
-
Data Analysis
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of CPE inhibition against the log of the compound concentration. The TCID50 titer can be calculated using the Reed-Muench or Spearman-Kärber method.[9]
Caption: Workflow for the TCID50 Assay.
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Enzyme-Based)
Principle
This assay measures the ability of a compound to directly inhibit the activity of a specific viral enzyme, in this case, HIV-1 reverse transcriptase (RT).[11] The assay uses a synthetic template-primer and measures the incorporation of labeled nucleotides into a new DNA strand. A reduction in the signal indicates inhibition of the enzyme. This protocol describes a non-radioactive, colorimetric ELISA-based method.[11]
Materials
-
Recombinant HIV-1 Reverse Transcriptase
-
O-Demethylbuchenavianine stock solution
-
Reaction buffer
-
Template/primer (e.g., poly(A) template and oligo(dT) primer)
-
Labeled dNTPs (e.g., DIG-dUTP and Biotin-dUTP)
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (Anti-DIG-HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Wash buffer
Detailed Protocol
-
Reaction Setup:
-
In a 96-well plate, add serial dilutions of O-Demethylbuchenavianine.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).[11]
-
Add the diluted HIV-1 RT enzyme to all wells except the negative control.
-
Initiate the reaction by adding the reaction mixture containing the template/primer and labeled dNTPs.[11]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.[11]
-
Capture and Detection:
-
Transfer the reaction mixtures to a streptavidin-coated plate to capture the biotin-labeled DNA.
-
Wash the wells to remove unincorporated nucleotides.
-
Add Anti-DIG-HRP to detect the incorporated DIG-labeled dUTP.
-
Incubate and wash the plate.[11]
-
-
Signal Generation and Measurement:
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance using a plate reader.[11]
-
Data Analysis
Calculate the percent inhibition of RT activity for each compound concentration relative to the positive control. The 50% inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the compound concentration.
Caption: Workflow for an enzyme-based HIV-1 RT inhibition assay.
References
- 1. Antimicrobial Activity and Phytochemical Screening of Buchenavia tetraphylla (Aubl.) R. A. Howard (Combretaceae: Combretoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Medicinal Plants with Antiviral Activity Available in Bangladesh and Mechanistic Insight Into Their Bioactive Metabolites on SARS-CoV-2, HIV and HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 10. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. brainvta.tech [brainvta.tech]
- 15. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Disclaimer: Initial literature searches did not yield specific in vivo efficacy studies for (S)-(-)-O-Demethylbuchenavianine. To fulfill the structural and content requirements of this request, the following Application Notes and Protocols have been generated using a well-characterized receptor tyrosine kinase inhibitor, SU11248 (Sunitinib) , as an illustrative example. All data, protocols, and pathways presented below pertain to SU11248 and serve as a template for how such information would be presented for this compound should data become available.
Introduction
SU11248, also known as Sunitinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with both anti-angiogenic and anti-tumor activities. It targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This document outlines the in vivo efficacy of SU11248 in various xenograft models and provides detailed protocols for conducting such studies.
Data Presentation: In Vivo Efficacy of SU11248
The anti-tumor efficacy of SU11248 has been demonstrated across a range of human tumor xenograft models. The data below summarizes key findings from these preclinical studies.
Table 1: Summary of SU11248 Anti-Tumor Activity in Xenograft Models
| Tumor Model | Cell Line | Animal Model | SU11248 Dose (mg/kg/day) | Key Outcomes | Reference |
| Ovarian Cancer | SKOV3-luc | SCID beige mice | 40 | 1.6-fold reduction in tumor growth; 2.5-fold reduction in micro-vessel density (MVD).[4] | [4] |
| Small Cell Lung Cancer | NCI-H526 | Mice | Not specified | Significant tumor growth inhibition; greater reduction in phospho-KIT levels compared to STI571.[5] | [5] |
| Hepatocellular Carcinoma | HepG2, SK-Hep-1, and patient-derived xenografts | Not specified | Not specified | Dose-dependent growth inhibition and apoptosis; suppressed tumor growth in patient-derived xenografts.[6] | [6] |
| Various Human Tumor Xenografts | A431, Colo205, C6 | nu/nu mice | 20, 40, 80 | Dose-dependent tumor growth inhibition; 40 mg/kg/day was a highly efficacious dose.[1] | [1] |
| FLT3-ITD AML | Not specified | Mice | 20 | Dramatic regression of FLT3-ITD tumors and prolonged survival.[7] | [7] |
Table 2: Pharmacodynamic Effects of SU11248 In Vivo
| Tumor Model | Dose (mg/kg) | Time Point | Pharmacodynamic Endpoint | Result | Reference |
| Various Xenografts | 40 | 12 hours | Inhibition of Flk-1/KDR (VEGFR2) and PDGFRβ phosphorylation | Substantial inhibition observed.[1][2] | [1][2] |
| Various Xenografts | 40 | 24 hours | Inhibition of Flk-1/KDR (VEGFR2) and PDGFRβ phosphorylation | Inhibition was no longer substantial, indicating that constant inhibition is not required for efficacy.[1] | [1] |
| FLT3-ITD Xenograft | Not specified | 16 hours | Inhibition of FLT3-ITD phosphorylation | Potent inhibition observed after a single dose.[7] | [7] |
Experimental Protocols
The following protocols are generalized from methodologies reported in preclinical studies of SU11248.
Murine Xenograft Model for Solid Tumors
This protocol describes the establishment of subcutaneous xenografts and subsequent treatment to evaluate the anti-tumor efficacy of a test compound.
Materials:
-
Human tumor cell line of interest (e.g., NCI-H526, SKOV3)
-
Female nu/nu or SCID mice (8–12 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
SU11248 (or test compound)
-
Vehicle (e.g., carboxymethyl cellulose (B213188) or citrate (B86180) buffered solution)
-
Calipers
-
Animal housing in accordance with IACUC guidelines
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in PBS or a PBS/Matrigel mixture at a concentration of 3-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (3–5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume twice weekly using calipers with the formula: Volume = (length x width^2) / 2.
-
Treatment Initiation: Once tumors reach an average size of approximately 100 mm^3, randomize mice into treatment and control groups.
-
Drug Administration: Administer SU11248 orally, once daily, at the desired dose (e.g., 40 mg/kg). The control group receives the vehicle alone.
-
Efficacy Evaluation: Continue treatment and tumor monitoring for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size (e.g., 1000 mm^3).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
Pharmacodynamic Analysis of Receptor Phosphorylation
This protocol outlines the procedure for assessing target engagement in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Anesthesia
-
Liquid nitrogen
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-phospho-PDGFRβ, anti-total-VEGFR2, anti-total-PDGFRβ)
-
Secondary antibodies
Procedure:
-
Sample Collection: At various time points after the final dose, euthanize mice and immediately excise tumors.
-
Tissue Processing: Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total target protein as a loading control.
-
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways targeted by SU11248.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: SU11248 mechanism of action on key signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. SU11248 inhibits KIT and platelet-derived growth factor receptor beta in preclinical models of human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (S)-(-)-O-Demethylbuchenavianine from its natural sources, primarily species of the Buchenavia genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a flavonoid alkaloid that has demonstrated anti-HIV activity.[1][2] It is a natural compound found in tropical trees of the genus Buchenavia, particularly in the leaves of Buchenavia macrophylla and Buchenavia capitata.[3][4]
Q2: What are the general principles for extracting alkaloids like O-Demethylbuchenavianine from plant material?
A2: The general principle involves an acid-base extraction. Alkaloids exist as salts in the plant and can be extracted using an acidic aqueous or alcoholic solution.[5][6] The solution is then made alkaline (basic) to convert the alkaloid salts into their free base form, which can then be extracted using an organic solvent.[5][6] Purification is typically achieved through chromatographic techniques.
Q3: Which solvent is most effective for the initial extraction?
A3: While a chloroform (B151607) extract of Buchenavia capitata leaves was found to contain the active alkaloids, broader studies on related species suggest that polar solvents are highly effective for extracting flavonoids and phenolic compounds.[2][7] Methanol (B129727), in particular, has shown superior extraction efficiency for these compound classes from Buchenavia tetraphylla leaves compared to hexane (B92381), chloroform, or ethyl acetate.[7] Therefore, methanol or ethanol (B145695) are recommended for the initial extraction to maximize the recovery of total flavonoid alkaloids before proceeding to partitioning.
Q4: Can advanced extraction techniques be used to improve yield?
A4: Yes, modern techniques like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) can significantly improve yields and reduce extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[8][9] These methods use heat, pressure, or sonic waves to enhance solvent penetration and mass transfer of the target compound from the plant matrix.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Overall Yield of Crude Alkaloid Extract
Possible Causes:
-
Poor Quality Plant Material: The concentration of O-Demethylbuchenavianine can vary based on the plant's age, the season of harvest, and post-harvest handling (drying and storage). Degradation can occur due to heat and light.[5]
-
Inadequate Grinding: The solvent cannot efficiently penetrate coarse plant material, leading to incomplete extraction. The plant material should be ground to a fine powder (e.g., 60-80 mesh) to maximize surface area.[5]
-
Suboptimal Solvent Choice: The solvent may be too polar or non-polar to effectively solubilize the target alkaloid.
-
Incorrect pH Management: Failure to maintain the optimal acidic pH during the initial extraction or the optimal alkaline pH during the solvent partitioning will result in significant losses.[5]
Solutions:
-
Source Material: Use freshly harvested and properly dried leaves. Store the powdered material in a cool, dark, and dry place.
-
Particle Size: Ensure the plant material is finely and uniformly powdered.
-
Solvent Optimization: While a methanol or ethanol pre-extraction is recommended, systematic testing of different solvents or solvent mixtures (e.g., chloroform-methanol) may be necessary.
-
pH Control: Use a calibrated pH meter to carefully adjust the pH at each acid-base extraction step. An acidic environment (pH 2-3) is needed to extract the alkaloid salts, and an alkaline environment (pH 9-10) is required to convert them to the free base for organic solvent extraction.[5]
Issue 2: Crude Extract is Highly Impure (Dark, Tarry, or Oily)
Possible Causes:
-
Co-extraction of Pigments and Lipids: Solvents often extract chlorophyll, lipids, waxes, and other non-polar compounds along with the alkaloids.
Solutions:
-
Defatting Step: Before the primary extraction, pre-treat the powdered plant material with a non-polar solvent like hexane or petroleum ether. This "defatting" step will remove lipids and waxes that can interfere with subsequent steps.[5]
-
Liquid-Liquid Partitioning: After the initial acidic extraction, wash the acidic aqueous extract with a non-polar solvent (e.g., chloroform) to remove neutral impurities before basification.
Issue 3: Significant Loss of Compound During Purification
Possible Causes:
-
Emulsion Formation: During liquid-liquid partitioning, emulsions can form at the solvent interface, trapping the target compound.
-
Poor Chromatographic Separation: Incorrect choice of stationary phase (e.g., silica (B1680970) gel) or mobile phase can lead to poor resolution, co-elution of impurities, and loss of the target compound.[10]
-
Compound Precipitation: The compound may precipitate on the chromatography column if the sample is not fully dissolved in the initial mobile phase.[10]
Solutions:
-
Breaking Emulsions: Emulsions can sometimes be broken by adding a saturated brine solution or by gentle centrifugation.
-
Chromatography Optimization:
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation of the target compound from impurities.
-
Method Selection: Bioassay-guided fractionation has successfully used partition chromatography to isolate O-Demethylbuchenavianine.[2] Standard silica gel column chromatography is also a viable option.
-
Sample Loading: Ensure the crude extract is fully dissolved in a minimal amount of the initial, least polar mobile phase before loading it onto the column.[10]
-
Data Presentation
Table 1: Comparison of Extraction Solvents for Phenolic and Flavonoid Content from Buchenavia tetraphylla Leaves
| Extract Type | Solvent | Total Phenolic Content (mg GAE/mg extract) | Total Flavonoid Content (mg QE/mg extract) |
| BTHE | Hexane | 15.12 ± 0.25 | 10.31 ± 0.11 |
| BTCE | Chloroform | 35.48 ± 1.01 | 29.84 ± 0.53 |
| BTEE | Ethyl Acetate | 98.75 ± 0.89 | 88.13 ± 0.94 |
| BTME | Methanol | 123.03 ± 1.51 | 108.90 ± 0.07 |
| Data adapted from a study on B. tetraphylla.[7] GAE = Gallic Acid Equivalent; QE = Quercetin Equivalent. This data suggests that methanol is a superior solvent for extracting total phenolic and flavonoid compounds, which include flavonoid alkaloids. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
This protocol is based on the successful methods reported for the isolation of flavonoid alkaloids from Buchenavia species.[2]
-
Preparation of Plant Material:
-
Dry the leaves of Buchenavia macrophylla or B. capitata at room temperature or in an oven at 40-50°C.
-
Grind the dried leaves into a fine powder (60-80 mesh).
-
-
Defatting (Recommended):
-
Macerate the plant powder in hexane (1:10 w/v) for 12-24 hours with occasional stirring.
-
Filter the mixture, discard the hexane, and allow the plant powder to air dry completely.
-
-
Acidic Extraction:
-
Macerate the defatted powder in a 1% aqueous HCl solution (1:15 w/v) for 24 hours with continuous stirring.
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat this extraction process on the plant residue two more times. Combine all acidic extracts.
-
-
Basification and Organic Solvent Extraction:
-
Cool the combined acidic extract in an ice bath.
-
Slowly add ammonium (B1175870) hydroxide (B78521) or 2M NaOH solution with constant stirring until the pH of the solution reaches 9-10.
-
Transfer the alkaline solution to a separatory funnel and perform a liquid-liquid extraction with chloroform (or a chloroform:methanol 3:1 mixture). Use a solvent-to-aqueous ratio of 1:1 by volume.
-
Repeat the extraction 3-5 times, collecting the organic (bottom) layer each time.
-
Combine the organic layers, wash with a small volume of distilled water, and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Filter off the sodium sulfate.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude total alkaloid extract.
-
Protocol 2: Purification by Column Chromatography
-
Preparation:
-
Prepare a slurry of silica gel in the initial, least polar solvent chosen for elution.
-
Pack a glass column with the slurry.
-
Dissolve the crude alkaloid extract in a minimal volume of the initial mobile phase.
-
-
Elution:
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent system (e.g., Chloroform:Methanol:Acetic Acid:Water at 9:1:0.05:0.05, as used for related alkaloids).[2]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions using TLC with a suitable visualization method (e.g., UV light and/or Dragendorff's reagent) to identify the fractions containing the target compound.
-
Combine the pure fractions containing this compound and concentrate under reduced pressure to yield the purified compound.
-
Visualizations
Caption: General workflow for the extraction and purification of O-Demethylbuchenavianine.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Anti-HIV and cytotoxic alkaloids from Buchenavia capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Flavonoid alkaloids of tropical trees of the genus Buchenavia [toxicology.cz]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity and Protect Tenebrio molitor Larvae against Escherichia coli-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with O-Demethylbuchenavianine during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved O-Demethylbuchenavianine in DMSO for my stock solution, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where it is poorly soluble.[1][2] The dramatic increase in solvent polarity causes the compound to fall out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%; exceeding this while trying to maintain the compound in solution can be challenging.[1]
To prevent precipitation, consider the following:
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Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock solution in DMSO before the final dilution into your aqueous buffer. This can help avoid localized high concentrations of the compound that precipitate upon contact with the aqueous medium.[1]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2]
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Slow Addition and Mixing: Add the compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[2]
Q2: What are the initial troubleshooting steps if I observe a precipitate with O-Demethylbuchenavianine in my experiment?
A2: If you observe precipitation, here are some initial steps to take:
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Visual Inspection: First, confirm that what you are seeing is indeed compound precipitation and not contamination or a problem with the media components.
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Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, be cautious as prolonged exposure to heat can degrade some compounds.[1]
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Sonication: A brief sonication in a water bath sonicator can help break up particles and aid in redissolving the compound.[1]
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pH Adjustment: If O-Demethylbuchenavianine has ionizable groups, adjusting the pH of the buffer could significantly enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1][3]
Q3: Are there alternative solvents or formulation strategies I can use to improve the solubility of O-Demethylbuchenavianine?
A3: Yes, several strategies can enhance the solubility of poorly soluble compounds:
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Co-solvents: Using a mixture of solvents can improve solubility. Examples of pharmaceutically acceptable co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[4][5]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[3][6]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions. Common examples include Tween® and Triton™ X-100.[7]
-
Lipid-based Formulations: For in vivo studies, formulating the compound in lipids, oils, or as a self-emulsifying drug delivery system (SEDDS) can be effective.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation of O-Demethylbuchenavianine Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of O-Demethylbuchenavianine in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[2] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[2] |
| Incorrect Solvent | DMSO may not be the optimal primary solvent for O-Demethylbuchenavianine. | Test other organic solvents like ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA). Ensure the chosen solvent is compatible with your cell line at the final concentration.[4] |
Issue 2: O-Demethylbuchenavianine Precipitates Over Time in Long-Term Cell Cultures
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including O-Demethylbuchenavianine, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[2] |
| Compound Instability | The compound may be degrading over time to a less soluble form. | Assess the stability of O-Demethylbuchenavianine in your culture medium over the time course of your experiment. |
| Interaction with Media Components | The compound may be interacting with components in the serum or media, leading to precipitation. | Try reducing the serum concentration if your cells can tolerate it, or switch to a serum-free medium. |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of O-Demethylbuchenavianine
This protocol outlines a method to estimate the kinetic solubility of O-Demethylbuchenavianine in an aqueous buffer.
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Prepare a High-Concentration Stock Solution: Dissolve O-Demethylbuchenavianine in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[2]
-
Prepare a Serial Dilution in DMSO: Create a series of 2-fold dilutions of the high-concentration stock solution in DMSO.
-
Addition to Aqueous Buffer: In a clear 96-well plate, add a small, fixed volume of each DMSO dilution to a corresponding well containing your aqueous buffer (e.g., PBS or cell culture medium). For example, add 2 µL of each DMSO dilution to 198 µL of buffer. Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
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Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm). The highest concentration that does not show a significant increase in turbidity compared to the DMSO control is an estimation of the kinetic solubility.[8]
Protocol 2: Preparation of a Cyclodextrin (B1172386) Formulation
This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance the solubility of O-Demethylbuchenavianine.
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).
-
Add O-Demethylbuchenavianine: Add an excess amount of O-Demethylbuchenavianine powder to the cyclodextrin solution.
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Complexation: Stir or shake the mixture vigorously at room temperature or a slightly elevated temperature for 24-48 hours to allow for the formation of the inclusion complex.
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Remove Undissolved Compound: Centrifuge or filter the solution to remove any undissolved O-Demethylbuchenavianine.
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Determine Concentration: The concentration of the solubilized O-Demethylbuchenavianine in the clear supernatant can be determined using a suitable analytical method like HPLC-UV.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. spokesciences.com [spokesciences.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of buchenavianine derivatives. Given the limited specific literature on buchenavianine derivatives, this guide draws upon established principles for the separation of alkaloids, which share similar chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when separating buchenavianine derivatives?
A1: Buchenavianine derivatives, being alkaloids, are prone to several chromatographic challenges. Due to their basic nature, they can interact strongly with residual silanol (B1196071) groups on silica-based stationary phases, leading to common issues such as poor peak shape (tailing), low column efficiency, and poor reproducibility.[1] Other challenges include co-elution with other plant matrix components and potential degradation depending on the mobile phase pH.
Q2: Which chromatographic mode is most suitable for separating buchenavianine derivatives?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for the separation of alkaloids.[2] C18 columns are widely used and versatile.[3] However, for highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative. Normal-phase chromatography can also be employed, particularly for preparative separations.[4]
Q3: How do I choose an appropriate mobile phase?
A3: Mobile phase selection is critical for successful separation. For RP-HPLC, a mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is typically used.[5] It is crucial to control the pH of the mobile phase to ensure consistent ionization of the basic buchenavianine derivatives. An acidic mobile phase (pH 3-5) is often used to protonate the alkaloids, which can improve peak shape and reduce tailing. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) is common.
Q4: What sample preparation steps are recommended for buchenavianine derivative analysis?
A4: Proper sample preparation is essential to protect the analytical column and ensure accurate results.[6][7] For plant materials, this typically involves extraction, filtration, and potentially a solid-phase extraction (SPE) cleanup step. A common extraction method involves using an acidified solvent to extract the protonated alkaloids.[8][9] It is crucial to filter the sample through a 0.22 or 0.45 µm filter before injection to remove particulate matter.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Strong interaction between basic analytes and acidic silanol groups on the column.[11] - Secondary interactions with the stationary phase. - Column overload. | - Adjust Mobile Phase pH: Lower the pH to protonate the buchenavianine derivatives. - Add a Mobile Phase Modifier: Incorporate an amine modifier like triethylamine (B128534) (TEA) to compete for active sites.[12] - Use a Deactivated Column: Employ an end-capped column or a column specifically designed for basic compounds. - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[11] |
| Poor Resolution | - Inappropriate mobile phase composition. - Unsuitable column chemistry. - Gradient slope is too steep. | - Optimize Mobile Phase: Adjust the organic modifier-to-buffer ratio. Try switching between acetonitrile and methanol (B129727).[13] - Change Column: Test a column with a different stationary phase (e.g., C8, phenyl-hexyl). - Adjust Gradient: Decrease the gradient slope for better separation of closely eluting peaks. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. - System leaks. | - Ensure Proper Mixing: Premix mobile phase components or use a reliable online mixing system. - Use a Column Oven: Maintain a constant column temperature. - Flush the Column: Wash the column regularly to remove contaminants. - System Check: Perform a leak test on your HPLC system. |
| Ghost Peaks | - Contaminants in the mobile phase or sample. - Carryover from previous injections. | - Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phase.[14] - Implement a Needle Wash: Use a strong solvent in the autosampler wash to clean the injection needle between runs. - Run Blank Injections: Inject a blank solvent to confirm the source of the ghost peaks. |
Data Presentation
Due to the lack of specific published data for buchenavianine derivatives, the following tables provide a template with typical parameter ranges for alkaloid separations. Researchers should use these as a starting point for method development.
Table 1: HPLC Method Parameters for Buchenavianine Derivative Separation (Example)
| Parameter | Recommended Range/Value |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 10-30 minutes |
| Flow Rate | 0.2-1.0 mL/min |
| Column Temperature | 25-40 °C |
| Injection Volume | 1-10 µL |
| Detection | DAD/UV at 254 nm and 280 nm (or as determined by UV scan) |
Table 2: Troubleshooting Data Comparison
| Issue | Parameter to Check | Typical "Bad" Result | Typical "Good" Result |
| Peak Tailing | Tailing Factor (Asymmetry Factor) | > 1.5 | 0.9 - 1.2 |
| Poor Resolution | Resolution (Rs) | < 1.5 | > 1.5 |
| Inconsistent Retention Times | Retention Time RSD (%) | > 2% | < 1% |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
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Grinding: Grind the dried plant material (e.g., leaves of Buchenavia species) to a fine powder.
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Extraction:
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Macerate 1 gram of the powdered material in 10 mL of methanol containing 0.1% formic acid.
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Sonicate the mixture for 30 minutes.
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Centrifuge the mixture at 4000 rpm for 15 minutes.
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Collect the supernatant.
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Repeat the extraction process on the pellet twice more.
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Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
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Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[10]
Protocol 2: General RP-HPLC Method for Buchenavianine Derivatives
-
System Preparation:
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Equip the HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Purge the system with the mobile phases.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
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Injection: Inject 5 µL of the prepared sample.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.
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Hold and Re-equilibration: Hold at 95% B for 5 minutes, then return to the initial conditions and re-equilibrate for 5 minutes before the next injection.
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Detection: Monitor the eluent using a Diode Array Detector (DAD) at wavelengths relevant to the UV absorbance of buchenavianine derivatives (a preliminary scan of the extract is recommended to determine the optimal wavelength).
Mandatory Visualization
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glsciences.eu [glsciences.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. news-medical.net [news-medical.net]
- 7. agilent.com [agilent.com]
- 8. jocpr.com [jocpr.com]
- 9. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 10. ijcmas.com [ijcmas.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
Disclaimer: As of this writing, a specific total synthesis of (S)-(-)-O-Demethylbuchenavianine has not been published in peer-reviewed literature. The following troubleshooting guide and FAQs are based on established challenges and methodologies in the synthesis of closely related cyclopeptide alkaloids and serve as a predictive resource for researchers undertaking this synthetic challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated in the total synthesis of this compound?
A1: Based on the synthesis of analogous cyclopeptide alkaloids, the main challenges are expected to be:
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Stereoselective synthesis of the non-proteinogenic amino acid, (2S,3S)-β-hydroxyleucine: Achieving the desired stereochemistry is crucial and can be difficult.
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Macrolactamization to form the 14-membered paracyclophane ring: This step is often low-yielding due to steric hindrance and competing side reactions like dimerization or oligomerization.[1][2]
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Protecting group strategy: The synthesis of the linear peptide precursor requires a robust protecting group strategy to avoid side reactions and ensure compatibility with various reaction conditions.
Q2: Which macrolactamization strategies are most likely to be successful for forming the 14-membered ring of O-Demethylbuchenavianine?
A2: High-dilution conditions are essential to favor intramolecular cyclization over intermolecular reactions. Common activating agents for the carboxylic acid include pentafluorophenyl esters or the use of coupling reagents like HATU or HOBt with a carbodiimide. The choice of solvent and base is also critical and often requires extensive optimization.[1]
Q3: Are there any known issues with epimerization during the synthesis?
A3: Epimerization, particularly at the α-carbon of the amino acid residues, is a significant risk during peptide coupling and macrolactamization steps, especially when activating the carboxylic acid. The use of milder coupling reagents and careful control of reaction conditions (e.g., temperature, base) can help to minimize this side reaction.
Troubleshooting Guides
Challenge 1: Low Yield in the Macrolactamization Step
| Symptom | Possible Cause | Suggested Solution |
| High proportion of linear peptide starting material recovered | Incomplete activation of the carboxylic acid or insufficient reaction time. | - Ensure complete activation by using a slight excess of the activating agent. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase the reaction temperature cautiously, while monitoring for epimerization. |
| Formation of significant amounts of dimers or higher oligomers | Reaction concentration is too high, favoring intermolecular reactions. | - Employ high-dilution conditions (typically 0.001-0.005 M) using a syringe pump for slow addition of the linear precursor to the reaction mixture. - Experiment with different solvents that may favor a folded conformation of the linear peptide, predisposing it to cyclization. |
| Low mass recovery and complex mixture of byproducts | Decomposition of the activated ester or side reactions involving protecting groups. | - Choose a more stable activating group for the carboxylic acid. - Re-evaluate the protecting group strategy to ensure all protecting groups are stable under the cyclization conditions. |
Challenge 2: Poor Diastereoselectivity in the Synthesis of (2S,3S)-β-hydroxyleucine
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple diastereomers | Non-selective reduction of a keto-ester precursor or poor facial selectivity in an aldol-type reaction. | - Utilize a stereoselective reducing agent, such as a chiral borane (B79455) or a substrate-directed reduction. - Employ a chiral auxiliary to control the stereochemistry of the key bond-forming step. - Optimize the reaction conditions (temperature, solvent, Lewis acid) for aldol (B89426) or Mannich reactions to improve diastereoselectivity. |
| Epimerization of the α- or β-stereocenter | Harsh reaction conditions (strong base or acid, high temperature). | - Use milder bases or acids for transformations. - Conduct reactions at lower temperatures. - Protect sensitive functional groups to prevent enolization and subsequent epimerization. |
Quantitative Data
The following table summarizes typical yields for key transformations in the synthesis of related cyclopeptide alkaloids, which can serve as a benchmark for the synthesis of this compound.
| Reaction Step | Reagents/Conditions | Typical Yield (%) | Reference |
| Peptide Coupling | HATU, DIPEA, DMF | 70-90 | General Peptide Synthesis |
| Macrolactamization | Pentafluorophenyl ester, high dilution | 15-40 | [1] |
| Stereoselective Reduction | NaBH₄, CeCl₃ | 60-80 (for desired diastereomer) | Analogous Systems |
| Protecting Group Removal | TFA/DCM or H₂/Pd-C | 85-95 | General Organic Synthesis |
Experimental Protocols
Protocol 1: Macrolactamization via Pentafluorophenyl Ester
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Preparation of the Activated Ester: Dissolve the linear peptide precursor (1.0 eq) in anhydrous DMF. Add pentafluorophenol (B44920) (1.2 eq) and DCC (1.2 eq). Stir the reaction mixture at 0 °C for 2 hours, then at room temperature overnight. Filter the DCU byproduct and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography to obtain the pentafluorophenyl ester.
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Cyclization: Prepare a solution of the activated ester in a 1:1 mixture of THF/DCM (to achieve a final concentration of 0.001 M). In a separate flask, add a solution of DIPEA (3.0 eq) in DCM. Using a syringe pump, add the solution of the activated ester to the DIPEA solution over a period of 10-12 hours at room temperature.
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Workup and Purification: After the addition is complete, stir the reaction for an additional 2 hours. Monitor the reaction by LC-MS. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to isolate the desired macrocycle.
Protocol 2: Stereoselective Synthesis of a β-hydroxy Amino Acid Precursor via Aldol Reaction
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Enolate Formation: To a solution of a chiral N-acyloxazolidinone (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq) dropwise. Stir for 10 minutes, then add DIPEA (1.2 eq) dropwise and stir for an additional 30 minutes.
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Aldol Addition: Add the desired aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then warm to 0 °C and stir for another hour.
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Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired β-hydroxy adduct.
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Auxiliary Cleavage: The chiral auxiliary can be cleaved under standard conditions (e.g., LiOH, H₂O₂) to provide the corresponding carboxylic acid with high diastereoselectivity.
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (S)-(-)-O-Demethylbuchenavianine during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a cyclopeptide alkaloid found in plants of the Buchenavia genus, such as Buchenavia tomentosa and Buchenavia capitata.[1] It is investigated for its potential therapeutic properties.[1] Ensuring its stability during extraction is crucial to obtain high yields of the pure, biologically active compound for research and development. Degradation can lead to reduced efficacy and the formation of impurities that may interfere with subsequent analyses and applications.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of alkaloids, including this compound, during extraction are:
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pH: Both strongly acidic and strongly alkaline conditions can catalyze hydrolysis or other degradation reactions.[2][3]
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3][4]
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Light: Exposure to UV or even ambient light can induce photodecomposition of sensitive compounds.
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Oxidation: The presence of oxygen can lead to oxidative degradation of the alkaloid structure.
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Enzymatic Activity: If the plant material is not properly handled, endogenous enzymes can degrade the target compound.
Q3: What is the general principle behind the extraction of cyclopeptide alkaloids like this compound?
The extraction of alkaloids typically relies on their basic nature and differential solubility in acidic and basic solutions, as well as in organic solvents.[5][6][7] The general process involves:
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Liberation of the free base: The plant material is often treated with a mild base to convert the alkaloid salts (as they often exist in the plant) into their free base form.[5]
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Extraction with an organic solvent: The free base, which is more soluble in organic solvents, is then extracted from the plant matrix.[5][6]
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Acid-base partitioning for purification: The organic extract is then treated with an acidic aqueous solution, which converts the alkaloid free base back into a salt, drawing it into the aqueous phase and leaving many impurities behind in the organic layer. This process can be repeated to enhance purity.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete liberation of the free base. | Ensure the plant material is sufficiently basified before organic solvent extraction. A pH of 9-10 is generally recommended. Use a finely powdered plant material to increase surface area for extraction. |
| Inefficient extraction by the organic solvent. | Choose an appropriate organic solvent. Chloroform (B151607) and dichloromethane (B109758) are commonly used for alkaloid extraction.[6] Consider sequential extractions to maximize recovery. | |
| Degradation of the compound during extraction. | Control the temperature, keeping it as low as possible throughout the process. Protect the extraction mixture from light. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Presence of Impurities in the Final Extract | Co-extraction of other plant constituents. | Optimize the acid-base partitioning steps. Repeated washing of the organic phase with acidic water can improve purity. Consider a pre-extraction of the plant material with a non-polar solvent like hexane (B92381) to remove fats and waxes. |
| Formation of degradation products. | Refer to the solutions for "Low Yield" to minimize degradation. Analyze the impurities to identify potential degradation pathways and adjust the extraction conditions accordingly. | |
| Inconsistent Extraction Results | Variability in plant material. | Use plant material from the same source and harvest time. Ensure consistent drying and grinding procedures. |
| Fluctuations in extraction conditions. | Carefully control and monitor pH, temperature, and extraction times for each batch. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
This protocol is a synthesized method based on general alkaloid extraction principles.
1. Sample Preparation:
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Air-dry the leaves of Buchenavia tomentosa.
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Grind the dried leaves into a fine powder.
2. Liberation of Free Base and Extraction:
-
Moisten the powdered plant material (100 g) with a 10% sodium carbonate solution until a pH of 9-10 is reached.
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Transfer the basified material to a Soxhlet apparatus or a flask for maceration.
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Extract with chloroform or dichloromethane (500 mL) for 6-8 hours in a Soxhlet extractor, or by maceration with stirring for 24 hours at room temperature.
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Filter the extract and concentrate it under reduced pressure at a temperature below 40°C to obtain a crude extract.
3. Acid-Base Partitioning for Purification:
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Dissolve the crude extract in 100 mL of chloroform.
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Extract the chloroform solution with 3 x 50 mL of 2% sulfuric acid. The alkaloid will move to the acidic aqueous phase as a salt.
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Combine the acidic aqueous fractions and wash with 50 mL of fresh chloroform to remove neutral impurities.
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Adjust the pH of the aqueous solution to 9-10 with a 10% sodium carbonate solution to precipitate the free alkaloid.
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Extract the liberated alkaloid with 3 x 50 mL of chloroform.
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Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the purified this compound.
4. Quantification by HPLC:
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A High-Performance Liquid Chromatography (HPLC) method can be developed for quantification.[8][9]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for alkaloid analysis.
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Detection: UV detection at a wavelength determined by the UV spectrum of the purified compound.
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Quantification: Use a calibration curve generated from a purified and quantified standard of this compound.
Data Presentation
The following tables summarize the expected impact of different extraction parameters on the yield and purity of this compound based on general principles of alkaloid chemistry.
Table 1: Effect of Extraction Solvent on Yield
| Solvent | Polarity | Expected Yield | Notes |
| Hexane | Non-polar | Low | Primarily extracts non-polar compounds, can be used for pre-extraction to remove lipids. |
| Dichloromethane | Polar aprotic | High | Good for extracting free base alkaloids. |
| Chloroform | Polar aprotic | High | A common and effective solvent for alkaloid extraction.[6] |
| Ethyl Acetate | Moderately polar | Moderate | Can be effective, but may extract more polar impurities. |
| Methanol/Ethanol | Polar protic | High | Can extract both the free base and salt forms, but also a wide range of polar impurities like sugars and tannins.[6][7] |
Table 2: Effect of pH on Stability and Extraction Efficiency
| pH Range | Effect on Stability | Effect on Extraction |
| < 3 (Strongly Acidic) | Potential for hydrolysis of amide bonds in the cyclopeptide structure. | Alkaloid is in salt form, soluble in the aqueous phase. |
| 4 - 6 (Weakly Acidic) | Generally more stable. | Alkaloid is in salt form, soluble in the aqueous phase. |
| 7 (Neutral) | Relatively stable. | Partitioning between aqueous and organic phases depends on the specific pKa. |
| 8 - 10 (Weakly Basic) | Generally stable. | Alkaloid is in free base form, soluble in the organic phase. Optimal for extraction from the plant matrix. |
| > 11 (Strongly Basic) | Risk of base-catalyzed degradation, such as hydrolysis or racemization. | Alkaloid is in free base form, soluble in the organic phase. |
Table 3: Effect of Temperature on Degradation
| Temperature | Expected Rate of Degradation |
| < 10°C | Minimal |
| Room Temperature (20-25°C) | Low to Moderate |
| 30-40°C | Moderate |
| > 40°C | Significant |
Visualizations
Experimental Workflow
References
- 1. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Flavonoid alkaloids of tropical trees of the genus Buchenavia [toxicology.cz]
- 2. Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of O-demethylbuchenavianine in complex mixtures.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
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Column Overload:
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Q: My peak is tailing and its retention time is shifting to earlier times as I inject more concentrated samples. What could be the issue?
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A: This is a classic sign of column overload. The stationary phase is saturated with the analyte.
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Solution: Dilute your sample. If sensitivity is an issue, you may need to develop a more sensitive assay or use a column with a higher loading capacity.
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-
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Inappropriate Mobile Phase pH:
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Q: I am observing peak tailing for O-demethylbuchenavianine, which is an alkaloid. How can I improve the peak shape?
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A: Alkaloids are basic compounds. If the mobile phase pH is close to the pKa of O-demethylbuchenavianine, it can exist in both ionized and non-ionized forms, leading to peak tailing.
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Solution: Adjust the mobile phase pH. For basic compounds on a C18 column, a low pH (e.g., with 0.1% formic acid) will ensure the analyte is consistently in its protonated form, generally leading to better peak shape.[1]
-
-
-
Secondary Interactions with Stationary Phase:
-
Q: Even after adjusting the mobile phase, my peak is still tailing. What else could be causing this?
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A: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic compounds like alkaloids, causing tailing.
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Solution: Use an end-capped column or a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column has been shown to be effective for alkaloid analysis).[1] Alternatively, adding a small amount of a competing base to the mobile phase can sometimes help.
-
-
-
Column Degradation:
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Q: My peak shape has gradually worsened over a series of injections. What should I check?
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A: The column may be degrading or contaminated.
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Solution: First, try flushing the column with a strong solvent. If that doesn't work, you may need to replace the column. Ensure your sample preparation is adequate to remove particulates that can clog the column.
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-
Problem 2: Low or No Signal Intensity
Possible Causes & Solutions
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Ion Suppression/Matrix Effects:
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Q: My signal for O-demethylbuchenavianine is much lower in the sample matrix compared to the pure standard. Why is this happening?
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A: This is likely due to matrix effects, where other components in your complex mixture co-elute with your analyte and suppress its ionization in the mass spectrometer source.[2][3][4]
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Solution 1: Improve Chromatographic Separation: Optimize your LC method to separate O-demethylbuchenavianine from the interfering matrix components.
-
Solution 2: Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering components.[5] However, this may compromise the limit of detection.
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Solution 3: Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your sample matrix.[4][6] This helps to compensate for the matrix effect.
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Solution 4: Use an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting for matrix effects and variations in extraction recovery.
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-
-
Incorrect Mass Spectrometry Parameters:
-
Q: I am not detecting my compound or the signal is very weak. How can I optimize the MS settings?
-
A: The MS parameters may not be optimal for O-demethylbuchenavianine.
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Solution: Infuse a pure standard of O-demethylbuchenavianine directly into the mass spectrometer to optimize parameters such as cone voltage, collision energy, and to confirm the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
-
-
Analyte Degradation:
-
Q: Could my analyte be degrading during sample preparation or analysis?
-
A: Yes, some analytes can be unstable.
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Solution: Investigate the stability of O-demethylbuchenavianine under your experimental conditions (e.g., pH, temperature, light exposure).[7] If degradation is observed, adjust your sample preparation and storage procedures accordingly.
-
-
Problem 3: High Background Noise or Inconsistent Baseline
Possible Causes & Solutions
-
Contaminated Mobile Phase or LC System:
-
Q: I am seeing a high and noisy baseline in my chromatograms. What is the likely source?
-
A: Contamination is a common cause.
-
Solution: Use high-purity solvents and additives (e.g., LC-MS grade).[3] Purge your LC system thoroughly. If the problem persists, you may need to clean the system, including the injector and tubing.
-
-
-
Sample Carryover:
-
Q: I am seeing peaks for my analyte in blank injections after running a high-concentration sample. How can I prevent this?
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A: This is sample carryover.
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Solution: Optimize your injector wash method. Use a wash solvent that is strong enough to solubilize O-demethylbuchenavianine effectively. Injecting blanks between samples can also help to mitigate this issue.[3]
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-
-
Matrix Effects:
-
Q: Can matrix effects also cause a noisy baseline?
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A: Yes, a complex matrix can introduce a high level of chemical noise.
-
Solution: Improve your sample clean-up procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[7]
-
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Frequently Asked Questions (FAQs)
-
Q1: What is the best type of analytical method for quantifying O-demethylbuchenavianine in a complex mixture like a plant extract or biological fluid?
-
Q2: How do I choose the right LC column for O-demethylbuchenavianine analysis?
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A2: A reversed-phase C18 column is a good starting point. However, for alkaloids, which are basic, a column that performs well at low pH is recommended to ensure good peak shape. If tailing is an issue, consider a PFP column or other stationary phases with reduced silanol activity.[1]
-
-
Q3: What are matrix effects and how can I assess them?
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A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2][4] You can assess matrix effects by comparing the peak area of an analyte in a pure solvent standard to the peak area of the same analyte spiked into a blank matrix extract. A significant difference in peak area indicates the presence of matrix effects. A post-column infusion experiment can also identify regions of ion suppression or enhancement in your chromatogram.[5]
-
-
Q4: Is an internal standard necessary for accurate quantification?
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A4: While not always mandatory, using an internal standard (ideally, a stable isotope-labeled version of O-demethylbuchenavianine) is highly recommended for the most accurate and robust quantification. It can correct for variations in sample preparation, injection volume, and matrix effects.
-
-
Q5: What validation parameters should I assess for my quantification method?
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A5: A quantitative method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, selectivity, recovery, and matrix effect.[9]
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Alkaloid Quantification (Note: These are example parameters and must be optimized specifically for O-demethylbuchenavianine)
| Parameter | Setting |
| LC System | UHPLC |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | To be determined by infusion of standard |
Table 2: Example Method Validation Performance for an Alkaloid (Note: These are typical performance characteristics to aim for during method validation)
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| LOD | 0.1 - 1 ng/mL |
| LOQ | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 120% |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of the sample with 900 µL of 2% phosphoric acid and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute O-demethylbuchenavianine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sequence Setup: Set up the injection sequence including blanks, calibration standards, quality control samples, and unknown samples.
-
Injection: Inject the reconstituted sample onto the LC system.
-
Data Acquisition: Acquire data in MRM mode using the optimized transitions for O-demethylbuchenavianine and the internal standard (if used).
-
Data Processing: Integrate the peak areas for the analyte and internal standard. Construct a calibration curve and calculate the concentration of O-demethylbuchenavianine in the unknown samples.
Visualizations
Caption: A typical experimental workflow for the quantification of O-demethylbuchenavianine.
Caption: A troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple LC-MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of (S)-(-)-O-Demethylbuchenavianine and other poorly soluble alkaloid-like compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are typically low aqueous solubility and/or poor membrane permeability.[1][2][3] Like many alkaloids, this compound may also be subject to first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation.[3]
Q2: What are the initial steps to consider for enhancing the bioavailability of a poorly soluble compound like this compound?
A2: A logical first step is to characterize the physicochemical properties of the compound, including its solubility in various media and its permeability. Based on these findings, you can select an appropriate enhancement strategy. Common starting points include particle size reduction (micronization or nanosizing) and exploring different formulation approaches such as solid dispersions or lipid-based systems.[1][2][4][5][6]
Q3: How can I improve the dissolution rate of this compound?
A3: Several methods can enhance the dissolution rate. Micronization increases the surface area of the drug particles, leading to faster dissolution.[6] Another effective technique is the formation of solid dispersions, where the drug is dispersed in a carrier matrix, often in an amorphous state, which can improve both solubility and dissolution.[1][6]
Q4: What role do excipients play in enhancing bioavailability?
A4: Excipients can play a crucial role. Surfactants can improve wettability and solubilization.[4][5] Polymers are used to create solid dispersions and can inhibit the precipitation of the drug.[1] Lipids and oils are key components of lipid-based drug delivery systems that can enhance absorption via the lymphatic pathway.[3][7][8]
Q5: Are there specific formulation strategies recommended for alkaloids?
A5: Yes, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles have shown promise for improving the oral bioavailability of alkaloids.[7][9][10] These formulations can enhance solubility and protect the alkaloid from degradation in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Problem: Inconsistent plasma concentrations of this compound are observed after oral administration in rats.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area-to-volume ratio.[6] 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC).[1][6] | Increased dissolution rate and more consistent absorption. |
| Low membrane permeability | 1. Incorporate Permeation Enhancers: Include excipients known to enhance intestinal permeability in the formulation. 2. Utilize Lipid-Based Formulations: Formulate as a nanoemulsion or SEDDS to facilitate transport across the intestinal epithelium.[3][10] | Improved drug absorption across the gastrointestinal tract. |
| First-pass metabolism | 1. Co-administer with a CYP450 Inhibitor: In preclinical studies, co-administration with a known inhibitor of relevant cytochrome P450 enzymes can help identify the extent of first-pass metabolism. 2. Develop a Pro-drug: Synthesize a pro-drug of this compound that is less susceptible to first-pass metabolism. | Increased systemic exposure to the active compound. |
Issue 2: Formulation Instability and Drug Precipitation
Problem: The formulated this compound precipitates out of solution upon dilution in aqueous media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation and precipitation | 1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state. 2. Optimize the Formulation: Adjust the ratio of drug to carrier in solid dispersions or the components of a lipid-based system. | Stable formulation with maintained drug solubilization upon dilution. |
| Poor choice of excipients | 1. Screen Different Surfactants and Co-solvents: Evaluate a range of pharmaceutically acceptable surfactants and co-solvents for their ability to solubilize the compound.[5] 2. Assess Drug-Excipient Compatibility: Perform compatibility studies to ensure there are no interactions that could lead to instability. | Identification of an optimal and stable excipient blend. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).
-
Procedure:
-
Dissolve 1 g of this compound and 2 g of PVP K30 in 50 mL of methanol with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 50°C until a dry film is formed.
-
Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Add a sample of the this compound formulation equivalent to a 10 mg dose.
-
Withdraw 5 mL aliquots at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Quantitative Data Summary
Table 1: Comparison of Physicochemical Properties of Different this compound Formulations (Hypothetical Data)
| Formulation | Particle Size (µm) | Aqueous Solubility (µg/mL) | Dissolution Rate (% in 30 min) |
| Unprocessed Drug | 50 ± 8.2 | 0.5 ± 0.1 | 5 ± 1.5 |
| Micronized Drug | 5 ± 1.2 | 1.2 ± 0.3 | 25 ± 3.1 |
| Solid Dispersion (1:2 Drug:PVP) | N/A | 25.8 ± 2.5 | 85 ± 4.2 |
| Nanoemulsion | 0.15 ± 0.04 | 45.3 ± 3.8 | 98 ± 2.7 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed Drug (Oral Suspension) | 52 ± 11 | 2.0 | 310 ± 65 | 100 |
| Micronized Drug (Oral Suspension) | 115 ± 23 | 1.5 | 750 ± 110 | 242 |
| Solid Dispersion (Oral Suspension) | 480 ± 95 | 1.0 | 3550 ± 420 | 1145 |
| Nanoemulsion (Oral Gavage) | 650 ± 120 | 0.75 | 4800 ± 550 | 1548 |
Visualizations
References
- 1. erpublications.com [erpublications.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. CN102961751A - Composition for improving oral bioavailability of alkaloid and preparation method - Google Patents [patents.google.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of cell-based models for testing O-Demethylbuchenavianine.
Frequently Asked Questions (FAQs)
Q1: What is O-Demethylbuchenavianine and what is its known biological activity?
A1: O-Demethylbuchenavianine is a flavonoid alkaloid compound.[1] Published research has identified it as having anti-HIV activity, suggesting its potential as an antiviral agent. The proposed mechanism of action involves the inhibition of key viral enzymes, such as reverse transcriptase.
Q2: Which cell lines are appropriate for testing the anti-HIV activity of O-Demethylbuchenavianine?
A2: Lymphoblastoid T-cell lines are commonly used for HIV antiviral assays.[2] Suitable cell lines include MT-4, CEM-SS, and H9 cells. Peripheral Blood Mononuclear Cells (PBMCs) can also be used for a more physiologically relevant model.[2] It is crucial to first determine the cytotoxicity of O-Demethylbuchenavianine in the chosen cell line to ensure that any observed antiviral effect is not due to cell death.
Q3: What are the initial assays that should be performed when working with O-Demethylbuchenavianine?
A3: A standard initial workflow involves two key assays:
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Cytotoxicity Assay: To determine the concentration range at which O-Demethylbuchenavianine is toxic to the host cells. Common assays for this are the MTT, XTT, or Resazurin assays which measure metabolic activity.[3][4]
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Antiviral Activity Assay: To measure the efficacy of the compound in inhibiting viral replication at non-toxic concentrations. This could be a reverse transcriptase (RT) activity assay or a viral replication inhibition assay measuring viral antigens like p24.[2][5]
Q4: How should I prepare and store O-Demethylbuchenavianine for cell-based assays?
A4: Due to the limited specific data on O-Demethylbuchenavianine, general guidelines for natural products should be followed. Stock solutions are typically prepared in a high-purity solvent like Dimethyl Sulfoxide (DMSO). It is recommended to prepare small aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem: High variability in results between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps to prevent settling. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting. |
| "Edge Effect" in Microplates | Evaporation from wells on the edge of the plate can concentrate media components and the test compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[7] |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of compound precipitation. If observed, consider using a different solubilizing agent or reducing the final concentration of the compound. |
Problem: O-Demethylbuchenavianine shows high cytotoxicity at concentrations where antiviral activity is expected.
| Possible Cause | Recommended Solution |
| Non-specific Cytotoxicity | This is a common issue with natural products.[7] The compound may have off-target effects that lead to cell death. |
| Assay Interference | The compound may interfere with the readout of the cytotoxicity assay (e.g., reducing MTT in the absence of cells). Run a control with the compound in cell-free media to check for interference.[6] |
| Overly Sensitive Cell Line | Some cell lines may be more sensitive to the compound. Test the cytotoxicity across a panel of different cell lines to identify a more robust model. |
Problem: No significant antiviral activity is observed.
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | The effective concentration may be outside the tested range. Perform a broader dose-response experiment. |
| Compound Instability | The compound may be degrading in the culture medium over the course of the experiment. Prepare fresh dilutions for each experiment and consider the stability of the compound under incubation conditions.[8] |
| Inappropriate Assay Choice | The mechanism of action may not be what is presumed. If a reverse transcriptase assay shows no activity, consider a different type of antiviral assay, such as one that measures viral entry or integration. |
| Resistant Viral Strain | Ensure the viral strain being used is sensitive to the expected mechanism of action. Include a positive control compound with a known mechanism (e.g., AZT for reverse transcriptase inhibition) to validate the assay.[6] |
Data Presentation
Table 1: Cytotoxicity of O-Demethylbuchenavianine in Various Cell Lines (Illustrative Data)
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| MT-4 | MTT | 72 | 45.2 |
| CEM-SS | XTT | 72 | 58.9 |
| H9 | Resazurin | 72 | 39.5 |
| PBMCs | MTT | 72 | > 100 |
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.
Table 2: Anti-HIV Activity of O-Demethylbuchenavianine (Illustrative Data)
| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MT-4 | HIV-1 IIIB | p24 ELISA | 5.8 | 45.2 | 7.8 |
| CEM-SS | HIV-1 RF | RT Activity | 7.2 | 58.9 | 8.2 |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. Selectivity Index (SI): A measure of the therapeutic window of a compound. A higher SI is desirable.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to determine the concentration of O-Demethylbuchenavianine that is toxic to the host cells.[3][9]
Materials:
-
Target cell line (e.g., MT-4)
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Complete culture medium
-
O-Demethylbuchenavianine stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
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Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of O-Demethylbuchenavianine in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (cell control).
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Incubate for 72 hours at 37°C in a 5% CO2 incubator.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Protocol 2: HIV-1 p24 Antigen ELISA for Antiviral Activity
This protocol measures the amount of HIV-1 p24 antigen produced in the presence of O-Demethylbuchenavianine, indicating the level of viral replication.[2]
Materials:
-
Target cell line (e.g., MT-4)
-
HIV-1 stock of known titer
-
Complete culture medium
-
O-Demethylbuchenavianine stock solution (in DMSO)
-
96-well microplates
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 50 µL of complete medium.
-
Prepare serial dilutions of O-Demethylbuchenavianine at concentrations below its CC50.
-
Add 50 µL of the diluted compound to the wells.
-
Add a predetermined amount of HIV-1 stock to infect the cells at a specific multiplicity of infection (MOI).
-
Include appropriate controls: uninfected cells, infected cells with no compound (virus control), and infected cells with a known inhibitor like AZT (positive control).
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant and perform the p24 antigen ELISA according to the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each concentration relative to the virus control and determine the EC50 value.
Visualizations
Caption: Hypothetical signaling pathway of O-Demethylbuchenavianine's anti-HIV activity.
Caption: Experimental workflow for O-Demethylbuchenavianine screening.
Caption: Logical relationship diagram for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Testing Compounds for Antiviral Activity in Cell Cultures Infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in Buchenavia extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Buchenavia extracts?
A1: Batch-to-batch variability in Buchenavia extracts is a multifaceted issue stemming from both the raw plant material and the processing methods. Key contributing factors include:
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Botanical Raw Material Variation: The chemical composition of the source plant can fluctuate significantly based on geographical location, climate, soil quality, harvest time, and storage conditions.[1][2]
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Extraction Method: The choice of solvent (e.g., methanol, ethanol, water), the solvent-to-solid ratio, and the extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) can dramatically influence the phytochemical profile of the final extract.[3][4]
-
Post-Extraction Processing: Procedures such as heating, concentration, and drying can alter the chemical composition of the extract.[5]
Q2: How can I minimize variability during the extraction process?
A2: To minimize variability, it is crucial to standardize the entire workflow from raw material acquisition to the final extract.
-
Standardize Raw Material: Source plant material from a single, reputable supplier who can provide a certificate of analysis with information on the geographical origin and harvesting conditions.
-
Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process.[3][5] This should include precise parameters for the grinding of plant material to a uniform particle size, solvent type and grade, solvent-to-biomass ratio, extraction time, and temperature.
-
Utilize a Validated Extraction Method: Employ a well-documented and validated extraction protocol to ensure consistency.[5]
Q3: What are "marker compounds" and what is their role in standardization?
A3: Marker compounds are specific chemical constituents of a natural extract used for quality control purposes.[2] For Buchenavia extracts, which are rich in phenolics and flavonoids, compounds like gallic acid, ellagic acid, or kaempferol (B1673270) could be selected as markers.[6] Standardization involves ensuring a consistent and defined amount of these marker compounds in each batch, which helps in achieving reproducible therapeutic efficacy.[2]
Q4: What are the recommended analytical methods for characterizing Buchenavia extracts?
A4: Several analytical techniques are suitable for the qualitative and quantitative analysis of Buchenavia extracts.
-
High-Performance Liquid Chromatography (HPLC): This is the most extensively used technique for creating a "chemical fingerprint" and quantifying phenolic compounds and flavonoids.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile compounds like terpenes.[9][10]
-
Spectrophotometry: UV-Vis spectroscopy can be used for the quantification of total phenolic and flavonoid content.[6]
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Between Batches
| Possible Cause | Troubleshooting Steps |
| Variation in Raw Material | 1. Request a certificate of analysis for each batch of raw material. 2. Perform macroscopic and microscopic identification of the plant material.[11] 3. If possible, source material from the same geographical location and harvest season. |
| Inconsistent Extraction | 1. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction.[3] 2. Ensure consistent particle size of the ground plant material. 3. Maintain a precise and consistent solvent-to-solid ratio. |
| Degradation of Active Compounds | 1. Avoid high temperatures during extraction and drying if the active compounds are thermolabile. 2. Store the extract in a cool, dark, and dry place. |
Issue 2: Variable Chromatographic Profiles (HPLC/GC-MS)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Extraction | 1. Review and ensure adherence to the extraction SOP.[3] 2. Check for consistency in solvent quality and composition. |
| Column Degradation (HPLC) | 1. Flush the column with a strong solvent. 2. If performance does not improve, replace the column. |
| Inconsistent Retention Times | 1. Use a column oven to maintain a constant temperature.[12] 2. Ensure the mobile phase is well-mixed and degassed. |
| Poor Peak Resolution | 1. Optimize the mobile phase gradient. 2. Reduce the amount of sample injected to avoid column overloading. |
Data Presentation
Table 1: Key Phytochemicals in Buchenavia Species
| Class of Compound | Specific Compounds Identified | Reference(s) |
| Phenolic Acids | Gallic acid, Ellagic acid | [13] |
| Flavonoids | Kaempferol, Vitexin, Quercetin, Myricetin | [7][13] |
| Tannins | Corilagin | [13] |
| Terpenes | α-pinene, β-pinene, β-myrcene, limonene | [10] |
Table 2: Example of Quantitative Data for Buchenavia tetraphylla Methanolic Extract
| Analyte | Content | Method | Reference(s) |
| Total Phenolic Content | 123.03 ± 1.51 mg GAE/mg extract | Folin-Ciocalteu | [13] |
| Total Flavonoid Content | 108.90 ± 0.07 mg QE/mg extract | Aluminum chloride colorimetric assay | [13] |
| DPPH Scavenging Activity (EC₅₀) | 79.04 µg/mL | DPPH assay | [13] |
Experimental Protocols
Protocol 1: HPLC Analysis of Phenolic Acids and Flavonoids
This protocol is a general guideline and should be optimized for your specific instrumentation and Buchenavia extract.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried Buchenavia extract and dissolve it in 10 mL of methanol.
-
Use sonication for 15 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Solvent A: 1% Acetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80-5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) at 280 nm for phenolic acids and 360 nm for flavonoids.[6]
-
-
Quantification:
-
Prepare calibration curves for standard compounds (e.g., gallic acid, quercetin) at a minimum of five concentrations.
-
Identify and quantify the corresponding compounds in the extract by comparing retention times and peak areas to the standards.
-
Protocol 2: GC-MS Analysis of Terpenes
This protocol is a general guideline and should be optimized for your specific instrumentation and Buchenavia extract.
-
Sample Preparation:
-
Weigh 100 mg of the dried Buchenavia extract into a vial.
-
Add 1 mL of ethyl acetate (B1210297) containing an internal standard (e.g., n-tridecane at 100 µg/mL).[10]
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge and filter the supernatant through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp to 150°C at 3°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
-
-
Identification and Quantification:
-
Identify terpenes by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify using the internal standard method and calibration curves of terpene standards.[9]
-
Mandatory Visualizations
Caption: Workflow for Standardizing Buchenavia Extracts.
Caption: Putative Anti-inflammatory Signaling Pathway.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. chitosanlab.com [chitosanlab.com]
- 3. Research SOP: SOP FOR EXTRACTION OF PLANT MATERIAL/FORMULATION [researchsop.com]
- 4. researchgate.net [researchgate.net]
- 5. Herbal Extract Process Validation SOP | PDF | Verification And Validation [scribd.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. phcogres.com [phcogres.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 10. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 12. japsonline.com [japsonline.com]
- 13. Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity and Protect Tenebrio molitor Larvae against Escherichia coli-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Immediate Release
Frederick, MD – A detailed comparison of the anti-HIV properties of two related flavonoid alkaloids, O-Demethylbuchenavianine and buchenavianine, has been compiled for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide a clear, objective assessment of their potential as antiviral agents.
Executive Summary
O-Demethylbuchenavianine, isolated from the leaves of Buchenavia capitata, has been identified as a compound with moderate cytoprotective effects against the Human Immunodeficiency Virus (HIV).[1][2] Experimental data from in vitro studies indicate its ability to inhibit viral replication. In contrast, there is a notable absence of published data on the anti-HIV activity of buchenavianine, precluding a direct quantitative comparison. This guide presents the existing data for O-Demethylbuchenavianine and outlines the standard methodologies used for such evaluations.
Data Presentation: Anti-HIV Activity
The anti-HIV activity of O-Demethylbuchenavianine was determined using the National Cancer Institute's (NCI) standardized AIDS antiviral drug screen.[1][2] The key quantitative metrics from this screening are summarized in the table below.
| Compound | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (TI) |
| O-Demethylbuchenavianine | >40 | 14 | >2.9 |
| Buchenavianine | Data not available | Data not available | Data not available |
EC50 (50% Effective Concentration): The concentration of the drug that protects 50% of cells from HIV-induced cytopathic effects. For O-Demethylbuchenavianine, a specific EC50 value was not fully determined but was found to be greater than 40 µg/mL.[2]
IC50 (50% Inhibitory Concentration): The concentration of the drug that reduces the viability of uninfected cells by 50%, indicating cytotoxicity. O-Demethylbuchenavianine displayed an IC50 of 14 µg/mL.[2]
Therapeutic Index (TI): Calculated as IC50/EC50, this ratio is a measure of the drug's selectivity for antiviral activity over cellular toxicity. A higher TI is desirable. For O-Demethylbuchenavianine, the TI is greater than 2.9.[2]
Experimental Protocols
The evaluation of O-Demethylbuchenavianine's anti-HIV activity was conducted using a standardized, high-throughput screening assay developed by the NCI.
NCI AIDS Antiviral Drug Screen
This in vitro assay measures the ability of a compound to protect human lymphoblastoid cells (CEM-SS) from the cytopathic effects of HIV-1 infection.
Cell Line:
-
CEM-SS Cells: A human T-lymphoblastoid cell line that is highly susceptible to HIV-1 infection and exhibits readily observable cytopathic effects, making it a suitable model for this assay.
Assay Principle: The assay relies on the use of the tetrazolium salt XTT to quantify cellular viability. In viable cells, mitochondrial dehydrogenases reduce XTT to a formazan (B1609692) product, which has a measurable color change. In HIV-1 infected cells, viral replication leads to cell death (cytopathic effect), resulting in a decreased ability to reduce XTT. An effective antiviral agent will protect the cells from the virus, thus preserving their ability to metabolize XTT.
Methodology:
-
Cell Preparation: CEM-SS cells are cultured and maintained in RPMI 1640 medium supplemented with fetal bovine serum and L-glutamine.
-
Assay Setup: The assay is performed in 96-well microtiter plates.
-
Control wells contain uninfected cells.
-
Virus-infected control wells contain cells infected with HIV-1.
-
Test wells contain virus-infected cells treated with various concentrations of the test compound (e.g., O-Demethylbuchenavianine).
-
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication and the development of cytopathic effects in the infected control wells.
-
Quantification of Cell Viability:
-
After the incubation period, XTT solution, in the presence of phenazine (B1670421) methosulfate (PMS), is added to all wells.
-
The plates are incubated for a further period to allow for the development of the formazan color.
-
The absorbance of the formazan product is measured using a spectrophotometer.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell protection for the test compound at each concentration. The EC50 and IC50 values are then determined from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the NCI's XTT-based anti-HIV assay.
Caption: Workflow of the NCI's XTT-based anti-HIV drug screening assay.
Signaling Pathways and Mechanism of Action
The precise mechanism by which O-Demethylbuchenavianine exerts its anti-HIV effect has not been fully elucidated. Flavonoid compounds are known to target various stages of the HIV life cycle. Potential mechanisms could include inhibition of viral entry, reverse transcriptase, integrase, or protease. The moderate cytoprotective effect observed suggests an interference with viral replication, but further mechanistic studies are required to identify the specific molecular target(s).
The following diagram illustrates potential points of intervention for an anti-HIV compound within the viral life cycle.
Caption: Potential targets for anti-HIV drugs in the viral life cycle.
Conclusion
O-Demethylbuchenavianine has demonstrated in vitro anti-HIV activity with moderate potency and a reasonable therapeutic index. The lack of data for buchenavianine currently prevents a direct comparison of these two compounds. Further research is warranted to elucidate the precise mechanism of action of O-Demethylbuchenavianine and to investigate the potential anti-HIV activity of buchenavianine and other related flavonoid alkaloids. Such studies would be invaluable for the development of new chemotypes for anti-HIV therapy.
References
Introduction
The stereochemical configuration of chiral drug molecules is a critical determinant of their pharmacological and toxicological properties. Different enantiomers of the same compound can exhibit widely varying effects, making the development of stereoselective analytical methods essential for drug development and quality control.[1] (S)-(-)-O-Demethylbuchenavianine is a chiral compound for which robust and reliable quantification methods are necessary to ensure the safety and efficacy of potential therapeutic applications.
This guide provides a framework for the development, validation, and cross-validation of two powerful analytical techniques for the enantioselective analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific cross-validation data for this compound is not publicly available, this document presents hypothetical, yet realistic, protocols and data to guide researchers in establishing and comparing these methods.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. HPLC-UV is a widely accessible and robust technique, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.[2]
Table 1: Summary of Hypothetical Method Validation Parameters
| Validation Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Acceptance Criteria |
| Specificity | No interference at the retention time of both enantiomers. | No interfering peaks at the MRM transition of both enantiomers. | Method is specific. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Bias) | -4.5% to +5.2% | -6.8% to +7.5% | Within ±15% (±20% at LOQ) |
| Intra-day Precision (%CV) | ≤ 5.8% | ≤ 8.2% | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (%CV) | ≤ 7.3% | ≤ 9.5% | ≤ 15% (≤ 20% at LOQ) |
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility and reliability of analytical methods.
Method A: Hypothetical HPLC-UV Method
This method is designed for the quantification of this compound enantiomers in a bulk drug substance.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Validation Protocol:
-
Specificity: A placebo sample (matrix without the analyte) is injected to ensure no interfering peaks are present at the retention times of the (S)- and (R)-enantiomers.
-
Linearity: A series of at least six calibration standards are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the coefficient of determination (r²) is calculated.
-
Limit of Quantification (LOQ): The LOQ is determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of at least 10).
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in replicate (n=6) on the same day (intra-day) and on three different days (inter-day) to determine the percent bias and coefficient of variation (%CV).
-
Method B: Hypothetical LC-MS/MS Method
This method is developed for the sensitive quantification of this compound enantiomers in a biological matrix, such as human plasma.
-
Sample Preparation: A protein precipitation extraction is performed. To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of the analyte) is added. The sample is vortexed and centrifuged. The supernatant is then diluted with water before injection.
-
Chromatographic Conditions:
-
Column: Chiralpak® AGP (α1-acid glycoprotein), 100 x 4.0 mm, 5 µm.
-
Mobile Phase: Gradient of 10 mM Ammonium Formate in Water (A) and Acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: m/z 322.1 → 192.1 (hypothetical).
-
Internal Standard: m/z 325.1 → 195.1 (hypothetical).
-
-
-
Validation Protocol: The validation follows the same principles as the HPLC-UV method (Specificity, Linearity, LOQ, Accuracy, Precision), with the addition of a matrix effect evaluation to ensure that components in the plasma do not interfere with the ionization of the analyte.
Cross-Validation of Analytical Methods
Cross-validation is performed to ensure that the data generated by two different analytical methods are comparable and reliable.[3][4] This is crucial when switching methods or comparing data from different studies.
-
Experimental Protocol:
-
Prepare three batches of QC samples at low, medium, and high concentrations.
-
Obtain at least 20 incurred samples from a study, if available.
-
Analyze the QC samples and incurred samples using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Calculate the concentration of this compound in each sample using both methods.
-
Determine the percentage difference between the results obtained from the two methods for each sample.
-
Table 2: Hypothetical Cross-Validation Results for QC Samples
| QC Level | HPLC-UV Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference |
| Low QC | 28.9 | 30.5 | -5.2% |
| Mid QC | 245.1 | 258.3 | -5.1% |
| High QC | 760.2 | 799.8 | -4.9% |
-
Acceptance Criteria: For the cross-validation to be successful, the mean percentage difference between the results from the two methods should be within ±15% for at least two-thirds of the analyzed samples.[5]
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of the experimental and logical processes involved in method validation and cross-validation.
Caption: Experimental workflow for analytical method validation.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Hypothetical signaling pathway showing antagonist action.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo anti-inflammatory properties of resveratrol (B1683913), a naturally occurring polyphenol found in various plants. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of its therapeutic potential.
Quantitative Data Summary
The anti-inflammatory effects of resveratrol have been demonstrated across a range of concentrations and dosages in both cellular and animal models. The following tables summarize the quantitative data from representative studies.
In Vitro Anti-inflammatory Activity of Resveratrol
| Cell Line | Inflammatory Stimulus | Parameter Assessed | Resveratrol Concentration | % Inhibition / IC50 | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 25 µM | ~50% inhibition | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | 25 µM | ~60% inhibition | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Production | 10 µM | Significant reduction | [2] |
| Human OA Chondrocytes | Interleukin-1β (IL-1β) | NF-κB p65 phosphorylation | 24 µM | Significant reduction | [3] |
| BV-2 Microglia | LPS + Nigericin | NLRP3 mRNA levels | 10 µM | Significant reduction | [2] |
In Vivo Anti-inflammatory Activity of Resveratrol
| Animal Model | Inflammatory Model | Parameter Assessed | Resveratrol Dosage | % Inhibition / Effect | Reference |
| Mice | Carrageenan-induced paw edema | Paw Edema | 20 mg/kg | 67% reduction | [4] |
| Rats | Carrageenan-induced paw edema | Hyperalgesia | 2 mg/kg | Reversal of hyperalgesia | [5] |
| Rats | Carbon Tetrachloride-induced liver injury | TNF-α levels in liver | 100 mg/kg & 200 mg/kg | Significant reduction | [6] |
| Rats | Carbon Tetrachloride-induced liver injury | IL-6 levels in liver | 100 mg/kg & 200 mg/kg | Significant reduction | [6] |
| Rats | Whole body gamma irradiation | IL-10 secretion in liver | 100 mg/kg | >5,000 pmol/ml increase | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below.
In Vitro: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with an inflammatory agent.
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of resveratrol for 1-2 hours.
-
Inflammatory Stimulation : Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.
-
Incubation : The plates are incubated for 24 hours.
-
NO Measurement : The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification : The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis : The percentage inhibition of NO production is calculated by comparing the absorbance of the resveratrol-treated groups to the LPS-only treated group. The IC50 value (the concentration of resveratrol that inhibits 50% of NO production) can be determined from a dose-response curve.[1]
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and classical model to evaluate the acute anti-inflammatory activity of pharmacological agents.[8][9][10]
-
Animals : Male Wistar or Sprague-Dawley rats (150-250g) are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment, with free access to food and water.[8]
-
Grouping : The rats are randomly divided into several groups (n=6 per group): a control group (vehicle), a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and resveratrol treatment groups at various doses.
-
Administration : Resveratrol or the vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema : A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume : The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9]
-
Data Analysis : The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[8]
Mandatory Visualizations
Signaling Pathway: Resveratrol's Inhibition of the NF-κB Pathway
The anti-inflammatory effects of resveratrol are largely attributed to its ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[11][12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Resveratrol inhibits the NF-κB signaling pathway.
Experimental Workflow: In Vivo Anti-inflammatory Assay
The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study, such as the carrageenan-induced paw edema model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol treatment inhibits acute pharyngitis in the mice model through inhibition of PGE2/COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol decreases hyperalgesia induced by carrageenan in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Resveratrol Modulates the Inflammatory Profile of Immune Responses and Circulating Endothelial Cells’ (CECs’) Population During Acute Whole Body Gamma Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Anti-Inflammatory Action and Mechanisms of Resveratrol [mdpi.com]
- 12. Influence of Resveratrol on the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of flavonoid alkaloids isolated from various species of the Buchenavia genus, a group of tropical and subtropical trees and shrubs belonging to the Combretaceae family. These compounds, which uniquely combine flavonoid and alkaloid structural elements, have garnered significant interest for their potent biological activities, including anti-HIV and cytotoxic effects. This document summarizes the current state of knowledge, presenting key data in a structured format to facilitate research and development in phytochemistry and medicinal chemistry.
Flavonoid Alkaloid Profiles in Buchenavia Species
Research has primarily focused on a few Buchenavia species, with Buchenavia capitata, Buchenavia macrophylla, and Buchenavia tetraphylla being the most studied. The flavonoid alkaloids identified in these species largely fall into two main structural classes: buchenavianine derivatives and capitavine derivatives.
Buchenavianine and its analogues are characterized by a piperidine (B6355638) ring attached to the C8 position of the flavonoid skeleton. In contrast, capitavine and its related compounds feature a piperidine ring linked to the C6 position of the flavonoid structure[1].
The following table summarizes the known flavonoid alkaloids isolated from different Buchenavia species and their reported biological activities. It is important to note that direct comparative studies providing quantitative yields of specific alkaloids from different species are limited in the current literature.
Table 1: Flavonoid Alkaloids Identified in Buchenavia Species and Their Biological Activities
| Flavonoid Alkaloid | Buchenavia Species | Plant Part | Biological Activity | References |
| Buchenavianine Derivatives | ||||
| Buchenavianine | B. macrophylla, B. capitata | Leaves | Antiviral (potential against HIV and COVID-19), Antioxidant, Anti-inflammatory | [2] |
| O-Demethylbuchenavianine | B. macrophylla, B. capitata | Leaves | Anti-HIV, Cytotoxic | [2][3] |
| N-Demethylbuchenavianine | B. macrophylla | Leaves, Fruits | Not extensively studied | [2] |
| N,O-bis-Demethylbuchenavianine | B. macrophylla | Leaves, Fruits | Not extensively studied | [2] |
| Capitavine Derivatives | ||||
| Capitavine | B. capitata | Seeds | Not extensively studied | [1] |
| 4'-Hydroxycapitavine | B. capitata | Seeds | Not extensively studied | [1] |
| 2,3-Dihydro-4'-hydroxycapitavine | B. capitata | Seeds | Not extensively studied | [1] |
| N-Demethylcapitavine | B. macrophylla | Fruits | Not extensively studied | [1] |
| 2,3-Dihydrocapitavine | B. macrophylla | Fruits | Not extensively studied | [1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and characterization of flavonoid alkaloids from Buchenavia species, based on methodologies reported in the literature.
Plant Material Collection and Preparation
-
Collection: Plant materials (leaves, seeds, or fruits) of the desired Buchenavia species are collected. Proper botanical identification is crucial.
-
Drying: The collected plant material is air-dried in the shade or in a well-ventilated oven at a temperature of 40-50°C to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Flavonoid Alkaloids
-
Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. A common method is maceration or Soxhlet extraction using a solvent such as methanol, ethanol, or a mixture of chloroform (B151607) and methanol. The choice of solvent can influence the profile of extracted compounds.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
Isolation and Purification of Flavonoid Alkaloids
-
Acid-Base Partitioning: The concentrated crude extract is subjected to acid-base partitioning to separate alkaloids from other phytochemicals. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH) to a pH of 9-10 and extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the basic alkaloid fraction.
-
Chromatographic Techniques: The alkaloid fraction is further purified using various chromatographic techniques:
-
Column Chromatography (CC): The fraction is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, dichloromethane-methanol) to separate the compounds based on their polarity.
-
Preparative Thin-Layer Chromatography (pTLC): For smaller scale purification, pTLC can be employed to isolate individual compounds.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to the specific compounds of interest.
-
Structural Elucidation
The chemical structures of the isolated flavonoid alkaloids are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the flavonoid backbone.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and isolation of flavonoid alkaloids from Buchenavia species.
References
- 1. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal RNA 2'-O-methylation on the HIV-1 genome impairs reverse transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity and Protect Tenebrio molitor Larvae against Escherichia coli-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-O-Demethylbuchenavianine, a piperidine (B6355638) alkaloid isolated from Buchenavia capitata, has demonstrated potential as an anti-HIV agent. This guide provides a comparative analysis of its activity alongside established antiretroviral drugs, offering a framework for further investigation into its precise mechanism of action. While the exact molecular target of this compound is yet to be fully elucidated, this document summarizes the available data and presents it in the context of known anti-HIV therapeutic strategies.
Comparative Quantitative Data
The following table summarizes the in vitro anti-HIV-1 activity of this compound and selected alternative antiretroviral agents from different drug classes. It is important to note that the data for this compound reflects its cytoprotective effect in a cell-based assay, whereas the data for the other agents often includes specific enzymatic or cellular inhibition values.
| Compound | Drug Class | Target Enzyme/Process | Assay System | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | Flavonoid Alkaloid | Not fully elucidated | CEM-SS cells (HIV-1) | Moderate activity* | Data not available | Data not available |
| Zidovudine (B1683550) (AZT) | NRTI | Reverse Transcriptase | CEM-GFP cells (HIV-1) | ~0.003 µM | >100 µM | >33,333 |
| Nevirapine | NNRTI | Reverse Transcriptase | CEM-GFP cells (HIV-1) | ~0.01 µM | >50 µM | >5,000 |
| Indinavir | Protease Inhibitor | HIV Protease | CEMx174 cells (HIV-2) | ~0.49 µM (60 min exp) | Data not available | Data not available |
| Raltegravir | Integrase Inhibitor | HIV Integrase | Various cell lines | 2.2–5.3 ng/mL | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antiviral compounds. Below are outlines of key experimental protocols relevant to the study of this compound and its alternatives.
Anti-HIV Cytopathic Effect (CPE) Inhibition Assay (for CEM-SS cells)
This assay is a primary screening method to evaluate the ability of a compound to protect HIV-sensitive T-cell lines from virus-induced cell death.
-
Cell Line: CEM-SS cells, which are highly susceptible to the cytopathic effects of HIV-1.
-
Virus: A laboratory-adapted strain of HIV-1.
-
Procedure:
-
Seed CEM-SS cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound (e.g., this compound).
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plates for a period that allows for significant virus-induced cell death in the virus control wells (typically 4-6 days).
-
Assess cell viability using a colorimetric assay such as MTT or XTT, which measures mitochondrial activity in living cells.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that results in a 50% reduction in the cytopathic effect of the virus. The 50% cytotoxic concentration (CC50) is determined by treating uninfected cells with the compound and finding the concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the inhibition of the HIV-1 reverse transcriptase enzyme.
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Substrate: A template-primer such as poly(rA)-oligo(dT) and a labeled deoxynucleoside triphosphate (e.g., [³H]-dTTP).
-
Procedure:
-
In a reaction mixture, combine the HIV-1 RT enzyme, the template-primer, and varying concentrations of the test compound.
-
Initiate the reaction by adding the labeled dNTP.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and precipitate the newly synthesized DNA onto filter paper.
-
Wash the filters to remove unincorporated labeled dNTPs.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the RT activity by 50% compared to the no-drug control.
HIV-1 Protease Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of HIV-1 protease, which is essential for viral maturation.
-
Enzyme: Recombinant HIV-1 Protease.
-
Substrate: A synthetic peptide substrate that contains a cleavage site for HIV-1 protease and is linked to a fluorophore and a quencher.
-
Procedure:
-
Combine the HIV-1 protease enzyme and the test compound in a microplate well.
-
Add the fluorogenic substrate to initiate the reaction.
-
In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the rate of substrate cleavage.[2]
HIV-1 Integrase Inhibition Assay
This assay evaluates the inhibition of the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.
-
Enzyme: Recombinant HIV-1 Integrase.
-
Substrates: A donor DNA (representing the viral DNA) and a target DNA (representing the host DNA).
-
Procedure:
-
The assay is typically performed in two steps: 3'-processing and strand transfer.
-
For the strand transfer assay, pre-processed donor DNA is incubated with the integrase enzyme and the test compound.
-
The target DNA is then added to the mixture.
-
The reaction products (integrated DNA) are separated by gel electrophoresis and visualized.
-
-
Data Analysis: The IC50 is the concentration of the compound that reduces the formation of the strand transfer product by 50%.
Visualizing the Landscape of HIV Inhibition
The following diagrams illustrate the known signaling pathways of HIV-1 entry and replication, a general workflow for screening anti-HIV compounds, and a logical framework for understanding the potential mechanism of action of this compound.
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Caption: Workflow for validating anti-HIV activity.
Caption: Validating this compound's mechanism.
Conclusion and Future Directions
This compound presents an interesting scaffold for the development of novel anti-HIV therapeutics. Its demonstrated cytoprotective effect in HIV-infected cells is a promising starting point. However, to advance this compound through the drug development pipeline, a thorough validation of its mechanism of action is imperative.
Future research should focus on:
-
Quantitative Cellular Assays: Determining the precise EC50 of this compound against a panel of laboratory-adapted and clinical HIV-1 isolates.
-
Enzymatic and Mechanistic Assays: Systematically evaluating the inhibitory activity of the compound against key HIV-1 enzymes (reverse transcriptase, protease, and integrase) and viral entry processes.
-
Resistance Studies: Investigating the potential for the development of viral resistance to this compound and identifying any cross-resistance with existing antiretroviral drugs.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and its analogs as a new class of anti-HIV agents.
References
A comparative analysis of bioactivity studies for (S)-(-)-O-Demethylbuchenavianine could not be conducted as no publicly available research detailing its biological activity was identified. The reproducibility of scientific findings is a cornerstone of research and development, enabling the validation and extension of knowledge. In the field of natural product pharmacology, and specifically concerning novel alkaloids, ensuring the reproducibility of bioactivity studies is paramount for advancing drug discovery.
This guide provides a framework for researchers, scientists, and drug development professionals to enhance the reproducibility of bioactivity studies on alkaloids, using the hypothetical case of a novel compound like this compound as an example. By adhering to standardized reporting and rigorous experimental design, the scientific community can build a more reliable and collaborative knowledge base.
Data Presentation: A Call for Standardization
To facilitate comparison and meta-analysis across different studies, quantitative data from bioactivity assays should be presented in a clear and standardized format. The following table templates are proposed for reporting common in vitro assays.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type (e.g., MTT, XTT) | Incubation Time (hours) | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) | Reference |
| MCF-7 | MTT | 48 | [Insert Value] | [Insert Value] | [Citation] |
| A549 | XTT | 72 | [Insert Value] | [Insert Value] | [Citation] |
| HepG2 | MTT | 48 | [Insert Value] | [Insert Value] | [Citation] |
Table 2: In Vitro Antimicrobial Activity Data
| Microbial Strain (ATCC No.) | Assay Type (e.g., Broth Microdilution) | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | [Insert Value] | [Insert Value] | [Citation] |
| Escherichia coli (ATCC 25922) | Broth Microdilution | [Insert Value] | [Insert Value] | [Citation] |
| Candida albicans (ATCC 10231) | Broth Microdilution | [Insert Value] | [Insert Value] | [Citation] |
Experimental Protocols: Detailing for Duplication
The lack of detailed methodologies is a significant barrier to reproducibility.[1] The following sections outline the critical information that should be meticulously documented and reported in any bioactivity study of a novel alkaloid.
Compound Isolation and Characterization
-
Source Material: Full taxonomic identification of the plant or organism (Genus, species, authority), including voucher specimen information (herbarium and number).
-
Extraction: Detailed description of the plant part used, collection time and location, drying method, solvent(s) used, extraction technique (e.g., maceration, Soxhlet), and extraction duration and temperature.
-
Isolation and Purification: A step-by-step account of the chromatographic techniques employed (e.g., column chromatography, HPLC), including stationary and mobile phases, and flow rates.
-
Structural Elucidation: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, UV-Vis) used to confirm the structure and purity of the isolated compound. Purity should be quantified (e.g., >95% by HPLC).
In Vitro Bioassays
-
Cell Lines/Microbial Strains: Source of cells/strains (e.g., ATCC), passage number, and authentication method (e.g., STR profiling for cell lines).
-
Culture Conditions: Detailed information on growth media, supplements (e.g., FBS concentration), and incubation conditions (temperature, CO₂, humidity).
-
Assay Protocol:
-
Preparation of Test Compound: Solvent used for dissolution and final concentration in the assay medium (including percentage of solvent).
-
Cell Seeding Density/Inoculum Size: Precise number of cells or CFU/mL used.
-
Controls: Inclusion of positive, negative, and vehicle controls.
-
Detection Method: Detailed description of the reagents, equipment, and parameters used for measurement (e.g., wavelength for absorbance readings).
-
-
Data Analysis: Statistical methods used to calculate endpoints (e.g., IC₅₀, MIC), including the software used and the number of replicates.
Visualizing Workflows and Influencing Factors
To further clarify the processes and challenges associated with reproducibility, the following diagrams are provided.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the antioxidant capacity of O-Demethylbuchenavianine. Due to a lack of publicly available experimental data on the antioxidant activity of O-Demethylbuchenavianine, this document outlines the established methodologies and provides comparative data from widely recognized antioxidant standards. This information is intended to serve as a practical resource for researchers designing and interpreting experiments to evaluate the antioxidant potential of this compound.
Quantitative Comparison of Standard Antioxidants
To provide a relevant benchmark, the following tables summarize the antioxidant capacities of three well-characterized antioxidant standards: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). These values, obtained from various studies, are presented to offer a comparative context for future experimental findings on O-Demethylbuchenavianine.
| Antioxidant Standard | DPPH Assay (IC50) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/g) |
| Trolox | ~3.77 - 4.0 µg/mL | 1.0 (by definition) | Standard Calibrator |
| Ascorbic Acid (Vitamin C) | ~4.97 µg/mL[1] | ~1.05 | ~0.52 (relative to Trolox)[2] |
| Butylated Hydroxytoluene (BHT) | ~202.35 µg/mL[3] | Variable | Data not readily available |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) represents the antioxidant capacity of a substance relative to Trolox. ORAC (Oxygen Radical Absorbance Capacity) values are also expressed as Trolox equivalents.
Experimental Protocols
Detailed methodologies for three standard antioxidant capacity assays are provided below. These protocols are fundamental for ensuring the reproducibility and accuracy of experimental results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should have a deep violet color.
-
Prepare a series of concentrations for the test compound (O-Demethylbuchenavianine) and standard antioxidants in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH, which is typically around 517 nm, using a microplate reader.[4]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance in the presence of the sample. The IC50 value is then determined from a dose-response curve.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with an aqueous solution of a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[5]
-
-
Assay Procedure:
-
Prepare various concentrations of the test compound and reference standards.
-
Add a small volume of each sample concentration to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of a Trolox standard curve.[6]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation:
-
Prepare a working solution of a fluorescent probe, such as fluorescein (B123965), in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare a series of concentrations for the test compound and the standard, Trolox.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the test compound or Trolox standard, followed by the fluorescein solution.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for at least 60 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).[7]
-
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The final ORAC value is expressed as Trolox equivalents by comparing the net AUC of the sample to that of the Trolox standard curve.[8][9]
Visualization of Methodologies and Pathways
To further elucidate the experimental and biological context of antioxidant capacity, the following diagrams are provided.
Caption: Experimental workflow for benchmarking antioxidant capacity.
Caption: The Nrf2-Keap1 antioxidant response pathway.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 7. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 8. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nutraceuticalsworld.com [nutraceuticalsworld.com]
Disclaimer: As of December 2025, a comprehensive literature search has revealed no publicly available studies detailing the comparative cytotoxicity of (S)-(-)-O-Demethylbuchenavianine across different cell lines. The following guide is therefore presented as a hypothetical framework for researchers and scientists interested in investigating the cytotoxic potential of this compound. It provides established experimental protocols and a discussion of potential mechanisms of action that could be explored.
This compound is a flavonoid alkaloid that has been isolated from plants of the Buchenavia genus. While its cytotoxic profile against cancer cell lines remains uncharacterized, related compounds from this genus are noted for various potential medicinal properties, including anti-inflammatory and antioxidant effects. Some flavonoid alkaloids have demonstrated anti-cancer activities, making this compound a compound of interest for cytotoxic screening.
Hypothetical Cytotoxicity Data
To facilitate future comparative analysis, the results of cytotoxicity assays could be summarized as follows. This table presents a template for reporting the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a compound's potency in inhibiting cell growth.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| HT-29 | Colorectal Adenocarcinoma | Data to be determined | Data to be determined |
| HEK293 | Normal Human Embryonic Kidney | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for two standard cytotoxicity assays that are widely used in cancer research.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
a. Cell Plating:
-
Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
The plates are incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
b. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a complete culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the compound. Control wells should contain the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
The plates are incubated for the desired exposure times (e.g., 48 and 72 hours).
c. Assay Procedure:
-
Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium containing MTT is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
d. Data Acquisition:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[4][5][6][7][8]
a. Cell Plating and Compound Treatment:
-
Follow the same procedure as described for the MTT assay (steps a and b).
b. Cell Fixation:
-
After the treatment period, the medium is discarded, and the cells are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
The plates are incubated at 4°C for 1 hour.
c. Staining:
-
The TCA is removed, and the plates are washed five times with deionized water and then air-dried.
-
50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well.[5]
-
The plates are incubated at room temperature for 30 minutes.[4]
d. Washing and Solubilization:
-
The unbound SRB is removed by washing the plates four times with 1% (v/v) acetic acid.[5]
-
The plates are allowed to air-dry completely.
-
100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[5]
e. Data Acquisition:
-
The absorbance is measured at a wavelength of 510 nm using a microplate reader.[7]
-
The IC₅₀ value is calculated in the same manner as for the MTT assay.
Visualized Experimental Workflow and Potential Signaling Pathways
To further guide the investigation of this compound, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway that may be involved in its cytotoxic effects.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylbuchenavianine is a flavonoid alkaloid structurally related to Buchenavianine, a compound isolated from Buchenavia macrophylla. While in silico studies suggest potential bioactivity for Buchenavianine derivatives as enzyme inhibitors and G-protein coupled receptor (GPCR) ligands, comprehensive in vitro or in vivo pharmacological data for O-Demethylbuchenavianine is not yet available in the public domain. This guide provides a framework for the independent verification of its potential pharmacological effects, focusing on antimicrobial, antioxidant, and anti-inflammatory activities, which are commonly associated with phytochemicals from the Buchenavia genus. The protocols and comparative data presented herein are based on established methodologies for the evaluation of natural products.
Section 1: Verification of Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. O-Demethylbuchenavianine, as a natural product, warrants investigation for its potential to inhibit the growth of pathogenic microbes.
Experimental Protocols
1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of O-Demethylbuchenavianine Stock Solution: Dissolve a known weight of O-Demethylbuchenavianine in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the O-Demethylbuchenavianine stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microplate. Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
Incubation: Incubate the microplates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of O-Demethylbuchenavianine at which no visible growth of the microorganism is observed.
1.2. Agar (B569324) Disk Diffusion Assay
This assay is a qualitative method to assess antimicrobial activity.
-
Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized microbial inoculum over the entire surface.
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of O-Demethylbuchenavianine onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
Data Presentation: Comparative Antimicrobial Activity
The following table presents hypothetical MIC data to illustrate how the antimicrobial activity of O-Demethylbuchenavianine could be compared with standard antibiotics.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| O-Demethylbuchenavianine | 16 | 64 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
N/A: Not Applicable
Experimental Workflow: Antimicrobial Activity Verification
Safety Operating Guide
Immediate Safety and Handling Precautions
Due to the absence of a specific Safety Data Sheet (SDS) for (S)-(-)-O-Demethylbuchenavianine, it must be handled as a substance of unknown toxicity. All personnel must adhere to stringent safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE): Before handling the compound, ensure all required personal protective equipment is correctly worn.
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile gloves, inspected prior to use.[1] | To prevent skin contact. |
| Body Protection | A laboratory coat is mandatory. A fire/flame resistant and impervious clothing is recommended.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of the solid or its solutions should be conducted in a certified chemical fume hood.[1] | To avoid inhalation of any potential dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste identification, segregation, and packaging, culminating in transfer to a licensed waste management provider.
Step 1: Waste Identification and Segregation
-
Categorize the Waste: Classify this compound as a non-halogenated organic solid waste.[1]
-
Segregate: Do not mix this compound with other waste streams such as halogenated solvents, strong acids, strong bases, or oxidizing agents.[1] It is crucial to keep it separate from aqueous waste. Improper mixing of chemicals can lead to dangerous reactions.[2]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free from leaks.[3]
-
Label the Container: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 91147-18-1
-
An indication of the hazards (e.g., "Caution: Substance of Unknown Toxicity")
-
The date of accumulation.
-
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
Step 4: Disposal
-
Consult Institutional Policies: Before proceeding with disposal, consult your institution's specific guidelines for chemical waste disposal.[4] These protocols are designed to comply with local, state, and federal regulations.
-
Engage a Licensed Waste Contractor: The disposal of laboratory chemical waste must be handled by a licensed and reputable chemical waste management company.[5] These companies are equipped to handle and dispose of hazardous materials in an environmentally sound manner, which may include high-temperature incineration.[2]
-
Documentation: Maintain a detailed inventory of all chemical waste, including the name of the compound, quantity, and date of disposal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: A logical workflow diagram illustrating the key steps for the safe disposal of this compound.
Concluding Remarks
The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[3] In the absence of specific hazard data for this compound, a cautious approach based on established best practices for handling compounds of unknown toxicity is essential. By adhering to the procedures outlined in this guide, researchers and scientists can minimize risks and ensure compliance with safety regulations. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-(-)-O-Demethylbuchenavianine was identified. The following guidance is based on the general properties of protoberberine alkaloids and best practices for handling potentially potent, cytotoxic, or uncharacterized research compounds. A thorough risk assessment should be conducted by qualified personnel before beginning any work.[1][2][3]
Researchers and drug development professionals must handle this compound with a high degree of caution. Given its classification as a protoberberine alkaloid, it should be treated as a potentially potent and cytotoxic compound.[4][5] Adherence to stringent safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk when handling this compound. The required level of PPE will vary depending on the specific task being performed, such as handling the solid compound versus working with dilute solutions.
Table 1: Recommended Personal Protective Equipment
| Task | Minimum PPE Requirement | Enhanced Precautions (for handling solids or high concentrations) |
| Handling Solid Compound (Weighing, Aliquoting) | - Full-face or half-mask air-purifying respirator (NIOSH approved)[3] - Double-layered chemical-resistant gloves (e.g., nitrile) - Disposable, moisture-resistant lab coat with cuffs[6] - Chemical splash goggles and a full-face shield[7] - Disposable shoe covers | - Use of a containment system such as a glove box or ventilated balance enclosure.[8] - Powered Air-Purifying Respirator (PAPR) for extended duration tasks.[9] - Full-body disposable suit (e.g., Tyvek).[9] |
| Handling Dilute Solutions | - Standard laboratory coat - Chemical-resistant gloves (nitrile) - Safety glasses with side shields[7] | - Chemical splash goggles for procedures with a splash risk.[7] - Work within a certified chemical fume hood. |
| General Laboratory Operations (with compound present) | - Laboratory coat - Safety glasses - Closed-toe shoes and long pants | - Maintain a designated and clearly marked work area for the compound. |
Operational Plan
A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure personnel safety.
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of the compound and all procedures involved.[1][2][3]
-
Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood or other containment device.[10]
-
Assemble Materials: Gather all necessary equipment, PPE, and waste disposal containers before handling the compound.
-
Review Protocols: Ensure all personnel are trained on the safe handling procedures for potent compounds.[6]
-
-
Handling the Compound:
-
Weighing: If weighing the solid, perform this task within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10] Use a disposable weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing and aerosol generation.
-
Experimental Procedures: Conduct all manipulations of the compound within the designated and controlled area.
-
-
Post-Experiment Procedures:
-
Decontamination: Decontaminate all work surfaces and reusable equipment with an appropriate solvent or cleaning agent.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused solid compound and concentrated solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[11][12] Do not dispose of down the drain.[10] High-temperature incineration is often the preferred method for pharmaceutical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be segregated from regular trash and placed in a clearly labeled, sealed hazardous waste container.[10]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before its disposal.[10]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of potent chemical compounds.
Caption: Decision logic for selecting appropriate PPE based on risk.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 10. benchchem.com [benchchem.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
